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  • Product: Leucocyanidin

Core Science & Biosynthesis

Foundational

Biosynthesis and Metabolic Flux of Leucocyanidin in Plant Systems: A Technical Guide

Executive Summary Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal branch-point intermediate in the plant flavonoid biosynthetic pathway. As the direct precursor to both colored anthocyanins and oligomeric proant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal branch-point intermediate in the plant flavonoid biosynthetic pathway. As the direct precursor to both colored anthocyanins and oligomeric proanthocyanidins (condensed tannins), its metabolic flux dictates plant pigmentation, UV protection, and the accumulation of therapeutically relevant antioxidants. This whitepaper provides an in-depth mechanistic analysis of leucocyanidin biosynthesis, enzymology, and the validated experimental protocols required for its extraction, synthesis, and quantification in research and drug development settings.

Metabolic Pathway and Enzymatic Causality

Upstream Precursors and the Role of DFR

The biosynthesis of leucocyanidin is tightly regulated by the phenylpropanoid pathway. The upstream cascade involves the conversion of naringenin to dihydrokaempferol (DHK) via flavanone 3-hydroxylase (F3H), followed by hydroxylation via flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin (DHQ)[1].

The core committed step is the stereospecific reduction of DHQ to leucocyanidin, catalyzed by Dihydroflavonol 4-reductase (DFR, EC 1.1.1.219) [2][3]. DFR is an NADPH-dependent reductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. The causality of metabolic flux at this stage is governed by enzyme-substrate competition. Flavonol synthase (FLS) competes directly with DFR for DHQ; thus, the kinetic efficiency of DFR dictates whether the plant accumulates flavonols (e.g., quercetin) or proceeds toward anthocyanin/proanthocyanidin synthesis[4].

Stereochemistry and Downstream Branching

Leucocyanidin sits at a critical metabolic crossroad, and its stereochemistry—specifically the (+)-2,3-trans-3,4-cis-leucocyanidin isomer—is essential for downstream enzymatic recognition[5].

  • Proanthocyanidin Pathway: Leucoanthocyanidin reductase (LAR) specifically reduces 3,4-cis-leucocyanidin to (+)-catechin, the initiating monomer for condensed tannins[5][6].

  • Anthocyanin Pathway: Anthocyanidin synthase (ANS, also known as LDOX) oxidizes leucocyanidin to cyanidin[7]. Interestingly, while ANS is classically known to produce cyanidin, in vitro studies demonstrate that it can also catalyze the oxidative transformation of leucocyanidin into quercetin via a 2R,4S-flavan-3,3,4-triol intermediate, highlighting the complex plasticity of this metabolic node[8]. Cyanidin can subsequently be reduced by anthocyanidin reductase (ANR) to (-)-epicatechin[7].

Pathway Naringenin Naringenin DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H Leucocyanidin Leucocyanidin (Flavan-3,4-diol) DHQ->Leucocyanidin DFR (NADPH) Catechin (+)-Catechin Leucocyanidin->Catechin LAR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS / LDOX Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR

Fig 1. Biosynthetic pathway of leucocyanidin and downstream metabolites.

Enzymatic Kinetics and Substrate Specificity

The substrate specificity of DFR is structurally determined by a highly conserved NADP(H) binding domain and a variable substrate-binding domain. The amino acid residue at the 134th position is the primary causal factor for substrate preference, broadly categorizing DFRs into Asn-type and Asp-type[4].

Table 1: DFR Substrate Specificity and Biological Consequences

DFR ClassificationKey Residue (Pos 134)Substrate PreferenceBiological Consequence in Plant Metabolism
Asn-type Asparagine (Asn)DHK, DHQ, DHMBroad spectrum; enables biosynthesis of pelargonidin, cyanidin, and delphinidin derivatives.
Asp-type Aspartic Acid (Asp)DHQ, DHMCannot efficiently reduce DHK; results in the absence of pelargonidin (brick-red) pigmentation in species like Petunia.
Non-Asn/Asp VariableSpecies-dependentAlters specific metabolic flux depending on local evolutionary adaptations.

Experimental Protocols: Extraction, Synthesis, and Quantification

Challenges in Leucocyanidin Stability

Leucoanthocyanidins are notoriously unstable in aqueous solutions at room temperature. The 3,4-diol system is highly prone to acid-catalyzed dehydration and autoxidation[5]. Therefore, reliable experimental protocols must employ acidified organic solvents, low temperatures, and protection from light to prevent spontaneous conversion into anthocyanidins or degradation products[9].

Workflow Visualization

Workflow Start Plant Tissue / Extract Extract Acidified MeOH Extraction (-20°C, Dark) Start->Extract Enzymatic (+)-Dihydroquercetin Synthesis In vitro DFR Reduction (NADPH, 30°C) Enzymatic->Synthesis Prep Filtration (0.22 µm) & QC Extract->Prep Synthesis->Prep HPLC RP-HPLC Separation (C18 Column) Prep->HPLC DetectionUV UV Detection (280 nm) HPLC->DetectionUV DetectionMS ESI-MS/MS (Positive Mode) HPLC->DetectionMS

Fig 2. Workflow for extraction, synthesis, and HPLC-MS quantification.

Step-by-Step Methodology (Self-Validating System)

To ensure scientific integrity, the following protocol incorporates internal validation steps, utilizing both UV detection and MS/MS fragmentation patterns to confirm stereoisomer identity.

Phase 1: Standard Preparation via Enzymatic Synthesis Because high-purity (+)-leucocyanidin is difficult to isolate, in vitro enzymatic synthesis using recombinant DFR is the gold standard[10].

  • Reaction Setup: Dissolve 100 µM (+)-dihydroquercetin in a buffered solution (pH 6.5) containing recombinant DFR enzyme and 2 molar equivalents of NADPH[3][10].

  • Incubation: Incubate the mixture at 30°C for 30–60 minutes under gentle agitation.

  • Termination: Stop the reaction by adding acidified methanol (0.1% formic acid) and cooling immediately to 0°C.

Phase 2: Tissue Extraction

  • Lysis: Pulverize 1g of plant tissue in liquid nitrogen to halt endogenous enzymatic activity.

  • Extraction: Suspend the powder in 10 mL of HPLC-grade methanol acidified with 0.1% formic acid[9]. Protect the flask from light using aluminum foil.

  • Sonication & Clarification: Sonicate at 4°C for 10 minutes. Centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[9].

Phase 3: RP-HPLC-MS/MS Quantification

  • Chromatography: Inject 10 µL of the sample into a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) maintained at 30°C[9].

  • Mobile Phase: Utilize a binary gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) at a flow rate of 1.0 mL/min[9][11].

Table 2: Validated HPLC Gradient Elution Profile[9]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
5.090101.0
25.070301.0
35.050501.0
40.090101.0
  • Detection & Validation (The Self-Validating Step):

    • Monitor UV absorbance at 280 nm for initial quantification against the synthesized standard curve[9].

    • Crucial QC Check: Route the eluent to an ESI-MS/MS operating in positive ion mode. To validate that the analyte is the natural 3,4-cis-leucocyanidin (and not the 3,4-trans isomer), analyze the dehydration fragmentation pattern. The 3,4-cis isomer will exhibit a loss of the hydroxyl group at either C3 or C4, whereas the 3,4-trans isomer exclusively loses the hydroxyl at C3[5]. This distinct MS/MS fragmentation definitively validates the stereochemistry of the extracted metabolite.

Implications for Drug Development

Understanding and manipulating the leucocyanidin pathway is of high interest to the pharmaceutical and nutraceutical industries. Because leucocyanidin is the direct precursor to oligomeric proanthocyanidins (OPCs)—compounds with potent free-radical scavenging, anti-inflammatory, and cyclooxygenase-inhibiting properties[8][10]—metabolic engineering of the DFR and LAR enzymes offers a pathway to mass-produce specific, highly bioavailable antioxidant profiles in transgenic plant bioreactors.

References

  • leucopelargonidin and leucocyanidin biosynthesis | Pathway - PubChem National Institutes of Health (NIH)[Link]

  • The proanthocyanidin pathway showing the LAR reaction ResearchGate[Link]

  • Molecular Cloning and Characterization of Three Genes Encoding Dihydroflavonol-4-Reductase from Ginkgo biloba in Anthocyanin Biosynthetic Pathway PLOS One[Link]

  • Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum PubMed Central (PMC)[Link]

  • Information on EC 1.1.1.219 - dihydroflavonol 4-reductase BRENDA Enzyme Database[Link]

  • Fig. 4. Leucocyanidin isomers in PA pathway mutants and different plant... ResearchGate[Link]

  • Oxidative Transformation of Leucocyanidin by Anthocyanidin Synthase from Vitis vinifera Leads Only to Quercetin Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Exploratory

leucocyanidin molecular weight and solvent solubility profile

An In-Depth Technical Guide to Leucocyanidin: Physicochemical Properties and Solvent Solubility Profile Executive Summary Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a pivotal yet challengin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Leucocyanidin: Physicochemical Properties and Solvent Solubility Profile

Executive Summary

Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a pivotal yet challenging molecule for researchers.[1] As a colorless natural product, it serves as a crucial biosynthetic intermediate for both proanthocyanidins (condensed tannins) and the colorful anthocyanin pigments in a wide variety of plants.[2][3] Its diverse and potent biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, make it a compound of significant interest in pharmacology and drug development.[4] However, like many flavonoids, its utility is often hampered by poor aqueous solubility, which can limit bioavailability and complicate experimental design.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of leucocyanidin, a detailed solvent solubility profile, and robust, field-proven protocols for its handling, solubilization, and analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work effectively with this promising natural compound.

Core Physicochemical and Structural Identity

Chemical Structure and Classification

Leucocyanidin is a flavan-3,4-diol, a subclass of flavonoids characterized by a C6-C3-C6 backbone.[3] Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol.[6] The structure possesses multiple hydroxyl groups, which contribute to its polarity and hydrogen-bonding capabilities, thereby dictating its chemical reactivity and solubility characteristics. It is essential for researchers to recognize that leucocyanidin has critical chiral centers, leading to several stereoisomers. The specific stereochemistry can influence its biological activity and its fate in enzymatic pathways.[7]

Fundamental Properties

A precise understanding of leucocyanidin's fundamental properties is critical for all experimental work, from preparing stock solutions to interpreting analytical data.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₇[4][6][8]
Molecular Weight 306.27 g/mol [4][6][8]
Appearance White to off-white solid[9]
Class Leucoanthocyanidin, Flavan-3,4-diol[3][7]
CAS Number 27015-21-0 (generic); 480-17-1 (specific isomer)[6]
Biological Significance and Therapeutic Potential

Leucocyanidin is not merely a structural component of plants; it is a dynamic intermediate in flavonoid biosynthesis and exhibits a range of biological effects.

  • Biosynthetic Precursor: It is a direct precursor to both catechins (via leucoanthocyanidin reductase, LAR) and anthocyanidins (via anthocyanidin synthase, ANS), making it a key branch-point in the flavonoid pathway.[7][10]

  • Antioxidant Activity: The phenolic structure enables leucocyanidin to effectively scavenge free radicals, protecting cells from oxidative stress.[2]

  • Anti-inflammatory Effects: Proanthocyanidins derived from leucocyanidin can modulate key inflammatory signaling pathways, such as MAPK and NF-κB.[11]

  • Therapeutic Interest: It has been investigated for numerous potential health benefits, including anti-ulcerogenic, cardioprotective, and antidiabetic properties.[2][4][12][13]

Comprehensive Solvent Solubility Profile

The solubility of leucocyanidin is a direct function of its polyphenolic structure. It exhibits a clear preference for polar solvents capable of hydrogen bonding, while being virtually insoluble in non-polar media.

Causality of Solubility Behavior

The multiple hydroxyl (-OH) groups on the A, B, and C rings of the leucocyanidin structure can act as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO. Conversely, non-polar solvents such as chloroform and ethers cannot form these favorable interactions, resulting in extremely low solubility.

Solubility Data Summary

The following table consolidates available data on the solubility of leucocyanidin in common laboratory solvents. It is critical to note that for many flavonoids, precise quantitative solubility data is scarce, and values can be influenced by factors such as the specific stereoisomer, temperature, and pH.

SolventTypeSolubilityNotesSource(s)
Water Polar ProticSoluble / Slightly SolubleReports vary. Aqueous solutions may be unstable, degrading within hours. Solubility is likely low and pH-dependent.[3][5][6]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble (≥ 50-100 mg/mL)The solvent of choice for preparing high-concentration stock solutions. Ultrasonication is often recommended to aid dissolution.[5][12][13][14]
Ethanol Polar ProticSolubleA common solvent for extraction and preparation of working solutions.[3][6][9]
Methanol Polar ProticSolubleFrequently used for analytical standards and stock solutions. Acidification (e.g., 0.1% formic acid) can improve stability.[3][9]
Acetone Polar AproticSolubleCan be used for extraction and solubilization.[6]
Ethyl Acetate Moderately PolarSparingly SolubleUsed in purification (e.g., extraction from aqueous solutions).[3]
Chloroform Non-PolarPractically Insoluble[6]
Petroleum Ether Non-PolarPractically Insoluble[6]

Protocol: Determination of Equilibrium Solubility

For rigorous drug development and formulation studies, determining the precise equilibrium solubility is essential. The isothermal shake-flask method is a gold-standard, self-validating technique for this purpose.

Rationale for the Isothermal Shake-Flask Method

This method is considered trustworthy because it allows the system to reach thermodynamic equilibrium between the solid-state compound and the solvent. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, the resulting concentration of the supernatant represents the true saturation solubility at that temperature, minimizing kinetic artifacts.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid leucocyanidin to a series of vials containing a precise volume of the test solvent (e.g., water, PBS pH 7.4, ethanol). The excess is critical to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment should be run to determine when the dissolved concentration plateaus.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a short period to let undissolved solids settle. For robust separation, centrifuge the samples at a controlled temperature.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved leucocyanidin.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Workflow Visualization

G Workflow for Isothermal Shake-Flask Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid leucocyanidin to solvent equil1 Seal and agitate in shaker bath (24-72h) at constant temperature prep1->equil1 Achieve equilibrium sep1 Centrifuge samples at constant temperature equil1->sep1 Separate phases quant1 Withdraw supernatant sep1->quant1 quant2 Dilute aliquot with mobile phase quant1->quant2 Prevent precipitation quant3 Analyze via validated HPLC method quant2->quant3

Caption: A step-by-step workflow for determining equilibrium solubility.

Strategies for Enhancing Aqueous Solubility

Given the low aqueous solubility of leucocyanidin, preparing formulations suitable for in vitro biological assays or in vivo studies requires specific strategies. Co-solvent systems are a widely adopted and effective approach.

Protocol: Co-Solvent Formulation for In Vitro/In Vivo Studies

This protocol utilizes a combination of FDA-approved excipients to create a clear, homogenous solution suitable for administration. The principle is to first dissolve the hydrophobic compound in a small amount of a water-miscible organic solvent (DMSO) and then use surfactants and other co-solvents to maintain its solubility in the final aqueous vehicle.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of leucocyanidin in 100% DMSO (e.g., 25-80 mg/mL).[12][13] Use an ultrasonic bath to ensure complete dissolution.

  • Add Co-Solvent: In a separate tube, add the required volume of the primary co-solvent, such as PEG300 (Polyethylene glycol 300).

  • Combine and Mix: Add the DMSO stock solution to the PEG300. Vortex thoroughly until the solution is completely clear and homogenous.

  • Add Surfactant: Add a surfactant, such as Tween-80 (Polysorbate 80), to the mixture. This is crucial for creating stable micelles that encapsulate the drug. Vortex again until the solution is clear.

  • Final Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the mixture in a stepwise manner, vortexing between additions, to reach the final desired volume and concentration. A common final formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12][13]

Formulation Workflow Visualization

Caption: A sequential workflow for preparing an aqueous formulation.

Stability, Handling, and Storage

Leucocyanidin, like many flavonoids, is susceptible to degradation. Proper handling and storage are paramount to ensure the integrity of experimental results.

  • pH Stability: Leucocyanidins and related anthocyanins are generally more stable in acidic conditions (low pH).[15][16] At neutral or alkaline pH, degradation can occur more rapidly.

  • Temperature and Light Sensitivity: Exposure to elevated temperatures and light can accelerate degradation.[16][17] Stock solutions and the solid compound should be protected from light.

  • Storage Recommendations:

    • Solid Form: Store at -20°C, desiccated and protected from light.[13]

    • Stock Solutions: Prepare fresh if possible. If storage is necessary, store in amber vials at -20°C or -80°C for short-term to medium-term use.[9][13] Aqueous solutions should not be stored for more than a day.[18]

Biological Context: Role in Flavonoid Biosynthesis

Understanding the solubility and stability of leucocyanidin is crucial for studying its role in plant biochemistry. It is synthesized from dihydroflavonols and serves as a critical precursor for major flavonoid classes.

Caption: Leucocyanidin as a central intermediate in flavonoid synthesis.

Conclusion

Leucocyanidin is a molecule of immense scientific interest, positioned at the intersection of plant biochemistry and human health research. While its physicochemical properties, particularly its limited aqueous solubility, present tangible experimental challenges, these can be overcome with a systematic and informed approach. By employing robust methods for solubility determination, utilizing validated co-solvent strategies for formulation, and adhering to strict handling and storage protocols, researchers can confidently and accurately investigate the biological activities and therapeutic potential of this important flavonoid.

References

  • Leucocyanidin - 27015-21-0 - Vulcanchem. (n.d.). Vulcanchem.
  • Literature review on (+)-Leucocyanidin biological activity. (n.d.). Benchchem.
  • Leucocyanidin - Midas Pharma. (n.d.). Midas Pharma.
  • Leucocyanidin. (n.d.). DrugFuture.
  • Leucoanthocyanidin. (2026, January 8). Grokipedia.
  • Leucocyanidin for Research. (n.d.). Benchchem.
  • Technical Guide to (+)-Leucocyanidin: Properties, Synthesis, and Biological Activity. (n.d.). Benchchem.
  • An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry. (n.d.). Benchchem.
  • Leucocyanidin | C15H14O7. (n.d.). PubChem. Retrieved from [Link]

  • Technical Support Center: Enhancing Aqueous Solubility of (+)-Leucocyanidin. (n.d.). Benchchem.
  • Leucocyanidin | The Merck Index Online. (n.d.). The Merck Index. Retrieved from [Link]

  • Leucocyanidin. (n.d.). Wikipedia. Retrieved from [Link]

  • Ferreira, O., Pinho, S. P., & Macedo, E. A. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Capanoglu, E., de Vos, R. C. H., Hall, R. D., & Boyacioglu, D. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PMC. Retrieved from [Link]

  • Birtic, S., et al. (2009). Solubility of Flavonoids in Organic Solvents. ResearchGate. Retrieved from [Link]

  • TCHEPDA, M. S. D., et al. (n.d.). Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. Hala. Retrieved from [Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. (2025, July 6). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Application Notes & Protocols: (+)-Leucocyanidin as a Standard in Flavonoid Analysis. (n.d.). Benchchem.
  • Mattioli, R., et al. (2020). Anthocyanins: Factors Affecting Their Stability and Degradation. PMC. Retrieved from [Link]

  • TCHEPDA, M. S. D., et al. (n.d.). Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. Journal of Applied Phycology. Retrieved from [Link]

  • Nor M.S.M., et al. (2017). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Aidic. Retrieved from [Link]

  • Is there any reported solubility (in any solvent) of any of the anthocyanins?. (2014, April 2). ResearchGate. Retrieved from [Link]

  • Birtic, S., et al. (n.d.). Solubility of Flavonoids in Organic Solvents. Scribd. Retrieved from [Link]

  • Mattioli, R., et al. (2021, December 8). Anthocyanins: Factors Affecting Their Stability and Degradation. ResearchGate. Retrieved from [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Foundational

structural characterization of flavan-3,4-diols

An In-Depth Technical Guide to the Structural Characterization of Flavan-3,4-Diols Abstract Flavan-3,4-diols, commonly known as leucoanthocyanidins, represent a critical subclass of flavonoids that serve as the direct bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of Flavan-3,4-Diols

Abstract

Flavan-3,4-diols, commonly known as leucoanthocyanidins, represent a critical subclass of flavonoids that serve as the direct biosynthetic precursors to proanthocyanidins (condensed tannins) and anthocyanins.[1][2] Their inherent structural complexity, defined by at least three chiral centers at the C2, C3, and C4 positions, gives rise to a multitude of stereoisomers, each with distinct biological activities and metabolic fates.[1] Consequently, the unambiguous determination of both the constitution and the relative and absolute stereochemistry of these molecules is paramount for research in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive framework for the , synthesizing a multi-technique approach that integrates spectroscopic and chemical methods. We delve into the causality behind experimental choices, presenting field-proven protocols and data interpretation strategies to ensure a self-validating and robust characterization workflow.

Foundational Chemistry and Stereoisomerism of Flavan-3,4-Diols

The flavan-3,4-diol scaffold consists of a C6-C3-C6 backbone, featuring two aromatic rings (A and B) connected by a heterocyclic C-ring.[1] The defining features are the hydroxyl groups at the C3 and C4 positions. The carbon atoms at positions 2, 3, and 4 of the C-ring are chiral centers, leading to eight potential stereoisomers for a given hydroxylation pattern.

The relative stereochemistry is typically described by the relationship between the substituents at these positions:

  • 2,3-Stereochemistry: The orientation of the B-ring at C2 relative to the hydroxyl group at C3. A trans configuration is common in naturally derived flavan-3-ols and their precursors, while a cis configuration is also found.[3]

  • 3,4-Stereochemistry: The orientation of the hydroxyl groups at C3 and C4. Both cis and trans diols exist, and this relationship is a key determinant of their subsequent enzymatic conversions.[1][4] For instance, (+)-(2R,3S,4S)-leucocyanidin possesses a 2,3-trans, 3,4-cis configuration and is a key intermediate in the biosynthesis of (+)-catechin and cyanidin.[1]

Caption: Core structure of a flavan-3,4-diol, highlighting the key chiral centers ().

The Analytical Workflow: An Integrated Strategy

A singular technique is insufficient for the complete structural elucidation of a flavan-3,4-diol. A robust characterization relies on the strategic integration of multiple analytical methods. The causality of this workflow is critical: Mass Spectrometry provides the molecular formula, NMR spectroscopy reveals the connectivity and relative stereochemistry, and chiroptical methods assign the absolute configuration. Chemical derivatization and synthesis serve as validation tools throughout this process.

Characterization_Workflow cluster_input Sample Preparation cluster_analysis Primary Characterization cluster_validation Stereochemical Confirmation Isolation Isolation from Natural Source MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Isolation->MS Provides MW Synthesis Chemical Synthesis (e.g., from Dihydroflavonol) Synthesis->MS Provides MW NMR NMR Spectroscopy - Connectivity (1D/2D) - Relative Stereochemistry MS->NMR Confirms Formula CD Circular Dichroism (CD) - Absolute Configuration NMR->CD Derivatization Chemical Derivatization (Acetylation, Methylation) - Confirm functional groups - Aid MS/NMR analysis NMR->Derivatization Structure to Modify Final Final Structure Assignment (Constitution & Stereochemistry) NMR->Final CD->Final Derivatization->MS Validate & Simplify Derivatization->NMR Validate & Simplify

Caption: Integrated workflow for the .

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of flavan-3,4-diols.[4] The key lies in analyzing the chemical shifts and, more importantly, the proton-proton (¹H-¹H) coupling constants (J-values) of the C-ring protons.[5]

Expertise in Interpretation: Causality of NMR Parameters
  • ¹H NMR Spectroscopy: The signals for H-2, H-3, and H-4 are diagnostic. The J₂₃ and J₃₄ coupling constants are directly related to the dihedral angles between these protons via the Karplus equation. This relationship allows for the confident assignment of cis or trans relationships.

    • A large J₂₃ value (~8-10 Hz) typically indicates a trans (diaxial) relationship between H-2 and H-3.

    • A smaller J₂₃ value (~1-4 Hz) suggests a cis relationship.

    • Similarly, the J₃₄ value distinguishes between 3,4-cis and 3,4-trans isomers.

  • ¹³C NMR Spectroscopy: Provides the carbon framework. The chemical shifts of C-2 (~78-84 ppm), C-3 (~68-73 ppm), and C-4 (~67-72 ppm) are characteristic of the flavan-3,4-diol structure.[6]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignments, especially in complex molecules. A COSY spectrum validates the H-2/H-3/H-4 spin system. An HMBC experiment is crucial for connecting the C-ring protons to the A- and B-rings, confirming the overall flavonoid scaffold.[7]

Parameter Typical Value (Leucocyanidin) Structural Information Derived
δ H-2 (ppm) ~4.6 - 5.1Chemical environment of the C-2 proton.
δ H-3 (ppm) ~3.9 - 4.2Chemical environment of the C-3 proton.
δ H-4 (ppm) ~4.6 - 4.9Chemical environment of the C-4 proton.
J₂,₃ (Hz) ~9.0 Hztrans relationship between H-2 and H-3.
J₃,₄ (Hz) ~3.5 Hzcis relationship between H-3 and H-4.
δ C-2 (ppm) ~82Characteristic of the C-2 benzylic carbon.
δ C-3 (ppm) ~68Characteristic of the C-3 carbinol carbon.
δ C-4 (ppm) ~67Characteristic of the C-4 carbinol carbon.
Note: Exact values are solvent and substitution dependent.
Protocol: NMR Sample Preparation
  • Material: Use 1-5 mg of purified flavan-3,4-diol. The compound must be free of paramagnetic impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ or Methanol-d₄ are commonly used for free phenolic flavan-3,4-diols. Deuterated chloroform (CDCl₃) is suitable for acetylated or methylated derivatives.

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition (via high-resolution MS) of flavan-3,4-diols. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural clues.[8]

The Retro-Diels-Alder (rDA) Fission: A Diagnostic Pathway

The most characteristic fragmentation pathway for flavonoids, including flavan-3,4-diols, is the retro-Diels-Alder (rDA) reaction, which cleaves the heterocyclic C-ring.[8] This cleavage provides information about the substitution patterns on the A- and B-rings. For a typical flavan-3,4-diol, this results in two primary fragment ions.

Caption: Characteristic retro-Diels-Alder (rDA) fragmentation of a flavan-3,4-diol in MS.

Protocol: HPLC-qTOF-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent (e.g., methanol/water).

  • Chromatography: Inject the sample onto a C18 HPLC column to ensure purity and obtain retention time data. Use a gradient elution, for example, with water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Ionization: Use Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻), as it is sensitive for phenolic compounds.[9]

  • MS Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to detect the precursor ion.

  • MS/MS Acquisition: Perform data-dependent acquisition where the most intense precursor ions are automatically selected for collision-induced dissociation (CID) to generate fragment ions. This reveals pathways like the rDA fission.[9]

Chiroptical Methods for Absolute Configuration

While NMR effectively defines the relative stereochemistry, it cannot distinguish between enantiomers. Circular Dichroism (CD) spectroscopy is the primary technique used to determine the absolute configuration of the chiral centers in flavan-3,4-diols.[10]

Expertise in Interpretation: Correlating Cotton Effects

The CD spectrum measures the differential absorption of left and right circularly polarized light. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's three-dimensional structure. By comparing the experimental CD spectrum of an unknown flavan-3,4-diol with spectra from known standards or with quantum chemical calculations, the absolute configuration (R/S designation) at C2, C3, and C4 can be assigned.[10]

Chemical and Derivatization Techniques

Chemical methods serve both to confirm structural features and to facilitate analysis by other techniques.

Synthesis as a Confirmation Tool

The most common synthetic route to flavan-3,4-diols is the sodium borohydride (NaBH₄) reduction of the corresponding dihydroflavonol.[4][11] For example, (+)-leucocyanidin can be synthesized from (+)-dihydroquercetin (taxifolin).[1] While this reaction often yields a mixture of diastereomers, the products can be separated chromatographically and used as authentic standards to compare with the isolated natural product, thus validating the structure.

Protocol: Synthesis of Leucocyanidin from Dihydroquercetin
  • Dissolution: Dissolve (+)-dihydroquercetin (1 equivalent) in methanol in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0°C in an ice bath under constant stirring.[1]

  • Reduction: Slowly add sodium borohydride (NaBH₄) (2 molar equivalents) portion-wise to the cooled solution.[4]

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the excess NaBH₄ by adding dilute acetic acid until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting mixture of flavan-3,4-diol stereoisomers using column chromatography (e.g., Sephadex LH-20) or preparative HPLC.[2]

Derivatization for Enhanced Analysis

Derivatization is often employed to improve the analytical properties of flavan-3,4-diols.

  • Why Derivatize? Free phenolic hydroxyl groups can cause peak broadening in NMR and are not suitable for GC-MS. Acetylation or methylation blocks these groups, increasing solubility in less polar solvents (like CDCl₃ for NMR) and enhancing volatility for MS.

  • Stereochemical Clues: In mass spectrometry, the fragmentation of derivatized flavan-3,4-diols can sometimes provide stereochemical information based on the relative intensities of key fragment ions.[12]

Data Integration and Final Structure Assignment

The final, unambiguous structural assignment of a flavan-3,4-diol is a process of logical deduction, where evidence from each technique is cross-validated. The process is a self-validating system where the proposed structure must be consistent with every piece of experimental data.

Logic_Diagram cluster_data Experimental Data cluster_deduction Structural Deductions ms_data MS Data: m/z = 305.0661 [M-H]- for C15H13O7 ded_mw Molecular Formula: C15H14O7 ms_data->ded_mw nmr_data NMR Data: J2,3 = 9.0 Hz (trans) J3,4 = 3.5 Hz (cis) ded_rel Relative Stereochemistry: 2,3-trans, 3,4-cis nmr_data->ded_rel cd_data CD Data: Positive Cotton Effect at ~280 nm ded_abs Absolute Configuration: (2R, 3S, 4S) cd_data->ded_abs final_structure Final Assignment: (+)-(2R,3S,4S)-Leucocyanidin ded_mw->final_structure ded_rel->final_structure ded_abs->final_structure

Caption: Logical flow for integrating multi-technique data to assign a final structure.

References

  • Clark-Lewis, J. W., & Dainis, I. (1968). Flavan derivatives. XXV. Mass spectra of 3-hydroxyflavanones, flavan-3-ols, and flavan-3,4-diols. Australian Journal of Chemistry, 21(12), 3075-3081. Retrieved from [Link]

  • Drewes, S. E. (1968). The mass spectra of derivatives of some flavan-3,4-diols. Journal of the Chemical Society C: Organic, 1140-1144. Retrieved from [Link]

  • Kolodziej, H. (2004). Circular dichroic properties of flavan-3,4-diols. Journal of Natural Products, 67(2), 174-178. Retrieved from [Link]

  • Bogs, J., et al. (2005). Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves. Plant Physiology, 139(2), 652-663. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucocyanidin. Retrieved from [Link]

  • Gauvin, A., et al. (2005). Application of NMR Spectroscopy and Mass Spectrometry to the Structural Elucidation of Modified Flavan‐3‐ols and Their Coupling Reaction Products. Magnetic Resonance in Chemistry, 43(10), 833-840. Retrieved from [Link]

  • Liu, Y., et al. (2017). Chemical structures of possible flavan-3-ol and flavan-3, 4-diol monomers in Acacia mearnsii bark. Chinese Journal of Natural Medicines, 15(11), 816-824. Retrieved from [Link]

  • Billet, K., et al. (2022). Chemical Diversity of Flavan-3-Ols in Grape Seeds: Modulating Factors and Quality Requirements. Molecules, 27(6), 1906. Retrieved from [Link]

  • Pervaiz, T., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants, 12(23), 4015. Retrieved from [Link]

  • Stafford, H. A., & Lester, H. H. (1984). Flavan-3-ol Biosynthesis: The Conversion of (+)-Dihydroquercetin and Flavan-3,4-cis-Diol (Leucocyanidin) to (+)-Catechin by Reductases Extracted from Cell Suspension Cultures of Douglas Fir. Plant Physiology, 76(1), 184-186. Retrieved from [Link]

  • Fourie, T. G., et al. (1970). Novel flavan-3,4-diols from Acacia cultriformis. Journal of the Chemical Society C: Organic, 1778-1781. Retrieved from [Link]

  • Fouotsa, H., et al. (2019). Flavan-3,4-diol Derivatives from the Heartwood of Robinia pseudoacacia. Natural Product Communications, 14(7). Retrieved from [Link]

  • Rehan, M. (2021). Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. In Tannins-Structural Properties, Biological Properties and Current Knowledge. IntechOpen. Retrieved from [Link]

  • Clark-Lewis, J. W. (1964). Nuclear magnetic resonance spectra, stereochemistry, and conformation of flavan derivatives. Australian Journal of Chemistry, 17(6), 632-648. Retrieved from [Link]

  • Van der Westhuizen, J. H. (2018). Flavan-3,4-diols, flavan-4-ols, and flavan-3ols utilized in the synthesis of a comprehensive series of dimeric 5-deoxy proanthocyanidins. Phytochemistry, 153, 114-127. Retrieved from [Link]

  • Li, F., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules, 23(10), 2496. Retrieved from [Link]

  • Clark-Lewis, J. W., & Williams, L. R. (1963). Flavan Derivatives. VIII. The Configurations of Some Flavan-3,4-diols Determined by Oxidation with Lead Tetra-acetate. Australian Journal of Chemistry, 16(5), 869-873. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

extraction protocols for leucocyanidin from plant tissues

Application Note: Advanced Extraction, Isolation, and Validation Protocols for (+)-Leucocyanidin from Plant Tissues Mechanistic Context and Biosynthetic Significance (+)-Leucocyanidin (specifically the (2R,3S,4S)-cis iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction, Isolation, and Validation Protocols for (+)-Leucocyanidin from Plant Tissues

Mechanistic Context and Biosynthetic Significance

(+)-Leucocyanidin (specifically the (2R,3S,4S)-cis isomer) is a colorless, transient flavan-3,4-diol that occupies a critical branch point in the flavonoid biosynthetic pathway[1]. Synthesized from dihydroquercetin via the enzyme dihydroflavonol 4-reductase (DFR), it serves as the direct precursor to two major classes of plant secondary metabolites: proanthocyanidins (condensed tannins) via leucoanthocyanidin reductase (LAR), and anthocyanins via anthocyanidin synthase (ANS)[1][2].

Beyond its botanical role, leucocyanidin holds significant pharmacological value. For instance, leucocyanidin isolated from the unripe pulp of Musa sapientum (plantain banana) has demonstrated potent anti-ulcerogenic properties, actively protecting the gastric mucosa against aspirin-induced erosions[3]. However, isolating this compound presents a profound biochemical challenge. Flavan-3,4-diols are notoriously unstable; they readily dissociate into highly reactive carbocation or quinone methide intermediates, leading to spontaneous polymerization or epimerization at the C4 position, particularly in aqueous or acidic environments[4][5].

Pathway N1 L-Phenylalanine (General Phenylpropanoid Pathway) N2 Naringenin Chalcone N1->N2 CHS N3 Dihydroquercetin N2->N3 CHI / F3H N4 (+)-Leucocyanidin (Flavan-3,4-diol) N3->N4 DFR N5 (+)-Catechin (via LAR) N4->N5 Reductase Activity N6 Cyanidin (via ANS) N4->N6 Synthase Activity N7 Proanthocyanidins (Condensed Tannins) N5->N7 Non-enzymatic/Enzymatic Polymerization

Biosynthetic pathway of (+)-leucocyanidin and its enzymatic conversion to downstream flavonoids.

Experimental Rationale: The Causality of Methodological Design

To engineer a self-validating extraction protocol, every experimental choice must mitigate the innate instability of leucocyanidin.

  • Cryogenic Tissue Processing: Plant tissues must be lyophilized (freeze-dried) and milled under liquid nitrogen. This halts the activity of endogenous polyphenol oxidases (PPOs) and prevents water-mediated hydrolysis during cellular disruption.

  • Solvent Causality (70% Acetone): While methanol and ethanol are standard phytochemical solvents, they often fail to fully dissociate tightly bound protein-tannin complexes. Aqueous acetone (70% v/v) is specifically chosen because it effectively disrupts the hydrogen bonds between polyphenols and plant matrix proteins, yielding significantly higher recoveries of leucoanthocyanidins without inducing methylation artifacts[6].

  • Chromatographic Resolution: Due to the structural similarities among flavonoid oligomers, a dual-phase purification strategy is required. First, Sephadex LH-20 (a hydroxypropylated cross-linked dextran gel) acts as both a molecular sieve and an adsorption matrix, separating monomeric leucocyanidins from highly polymerized tannins based on polarity and size. Second, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a Phenyl or C18 column achieves baseline resolution of stereoisomers (e.g., separating 3,4-cis from 3,4-trans isomers)[5].

Quantitative Data: Solvent Extraction Efficacy

The table below summarizes the causality and quantitative efficacy of various solvent systems for leucoanthocyanidin extraction, demonstrating why 70% acetone remains the gold standard.

Solvent SystemRelative Extraction Yield (%)Mechanistic Rationale & Chemical CausalityReference
70% Acetone (aq) ~60.0% Optimal disruption of hydrogen bonds between polyphenols and proteins; prevents artifact formation.[6]
95% Ethanol ~35.0%Insufficient polarity to fully dissociate protein-tannin complexes; lower yield.[6]
Methanol ~40.0%Good general solubility, but carries a high risk of forming methylated artifacts during concentration.[6]
Aqueous Acetone + 0.1 N HCl Variable / DegradedAcidic environments induce premature epimerization and conversion to anthocyanidins.[5][6]

Step-by-Step Methodologies

Workflow S1 1. Tissue Lyophilization & Cryomilling S2 2. Primary Extraction (70% Acetone, 4°C) S1->S2 Halt enzymatic degradation S3 3. Solvent Partitioning (Hexane & Ethyl Acetate) S2->S3 Disrupt protein-tannin bonds S4 4. Sephadex LH-20 Chromatography S3->S4 Remove lipids & isolate monomers S5 5. RP-HPLC Purification (Phenyl/C18 Column) S4->S5 Size & polarity exclusion S6 6. Acid-Butanol Validation (Cyanidin Assay) S5->S6 Stereoisomer resolution

Step-by-step extraction, purification, and validation workflow for (+)-leucocyanidin.

Protocol A: Primary Extraction and Partitioning
  • Tissue Preparation: Lyophilize 50 g of target plant tissue (e.g., unripe Musa sapientum pulp) to complete dryness. Mill the tissue into a fine powder using a cryomill pre-chilled with liquid nitrogen.

  • Extraction: Suspend the powder in 500 mL of pre-chilled 70% aqueous acetone (v/v). Add 0.1% ascorbic acid to the solvent to act as a sacrificial antioxidant, preventing the oxidation of the 3,4-diol group.

  • Agitation: Sonicate the mixture in an ice bath (4°C) for 30 minutes, followed by orbital shaking at 150 rpm for 2 hours at 4°C.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator. Critical Step: The water bath temperature must not exceed 30°C to prevent thermal degradation and epimerization[5].

  • Defatting & Partitioning: Wash the remaining aqueous phase three times with equal volumes of hexane to remove lipophilic compounds (chlorophylls, waxes). Subsequently, extract the aqueous phase three times with ethyl acetate. The ethyl acetate fraction will contain the monomeric flavan-3,4-diols[5]. Lyophilize the pooled ethyl acetate fractions.

Protocol B: Fractionation via Sephadex LH-20
  • Column Preparation: Swell Sephadex LH-20 resin in 50% aqueous methanol overnight. Pack a glass column (e.g., 2.5 × 30 cm) and equilibrate with 3 column volumes (CV) of the same solvent.

  • Loading: Dissolve the lyophilized ethyl acetate extract in a minimal volume of 50% methanol and load it onto the column.

  • Elution Strategy:

    • Wash the column with 2 CV of 50% aqueous methanol. This elutes highly polar non-phenolic compounds (sugars, organic acids).

    • Elute the monomeric leucocyanidin fraction using 100% methanol.

    • (Optional) Retained polymeric proanthocyanidins can be flushed from the column using 70% aqueous acetone.

  • Concentration: Pool the 100% methanol fractions and evaporate to dryness under nitrogen gas at room temperature.

Protocol C: High-Resolution Purification via RP-HPLC

To isolate the specific (+)-2,3-trans-3,4-cis-leucocyanidin stereoisomer, utilize analytical or semi-preparative RP-HPLC[5].

  • Column: Use a reverse-phase Phenyl column (e.g., μ Bondapak phenyl, 10 μ m, 3.9 × 300 mm) or an Atlantis C18 column[5]. Phenyl columns offer unique π−π interactions that enhance the resolution of closely related flavonoid stereoisomers.

  • Mobile Phase:

    • Solvent A: Water acidified with 0.1% (v/v) trifluoroacetic acid (TFA).

    • Solvent B: Methanol acidified with 0.1% (v/v) TFA[5].

    • Note: The slight acidification suppresses the ionization of phenolic hydroxyl groups, sharpening peak shape, but the fractions must be immediately neutralized or lyophilized post-collection to prevent acid-catalyzed degradation.

  • Gradient: Run a linear gradient from 20% to 90% Solvent B over 25 minutes at a flow rate of 1 mL/min[5].

  • Detection: Monitor absorbance via a Photodiode Array (PDA) detector at 280 nm. Collect the peak corresponding to leucocyanidin (typically eluting prior to (+)-catechin due to higher polarity).

Protocol D: System Validation via Acid-Butanol Assay

Because leucocyanidin is colorless and lacks strong distinct UV-Vis chromophores compared to mature anthocyanins, its presence and purity must be validated through chemical conversion. The acid-butanol assay drives the oxidative cleavage and dehydration of the flavan-3,4-diol into the highly colored cyanidin cation[6][7].

  • Reagent Preparation: Prepare an acid-butanol reagent consisting of 5% (v/v) concentrated HCl in n-butanol.

  • Reaction: Combine 1 mg of the purified lyophilized isolate with 5 mL of the acid-butanol reagent in a tightly capped glass tube.

  • Heating: Incubate the tube in a boiling water bath (95-100°C) for 50 minutes[7].

  • Spectrophotometric Validation: Cool the tube to room temperature. A successful conversion will yield a vibrant red solution. Measure the absorbance at 550 nm against a blank[7]. The formation of cyanidin confirms the identity of the precursor as leucocyanidin.

References

  • A Technical Guide to the Discovery and Isolation of (+)
  • OSTI.
  • Energ-en.
  • AN ABSTRACT OF THE THESIS OF RENATA MAE URY Oregon State University URL
  • A natural flavonoid present in unripe plantain banana pulp (Musa sapientum L. var. paradisiaca)
  • Proanthocyanidin biosynthesis in plants.
  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns ACS Publications URL
  • CONTENT OF PROANTHOCYANIDINS IN SELECTED PLANT EXTRACTS AS DETERMINED VIA n-BUTANOL/HCL HYDROLYSIS AND A COLORIMETRIC ASSAY PAN Olsztyn URL

Sources

Application

chemical synthesis of leucocyanidin from taxifolin protocol

Application Note & Protocol Efficient Chemical Synthesis of Leucocyanidin via Sodium Borohydride Reduction of (+)-Taxifolin Audience: Researchers, scientists, and drug development professionals in phytochemistry, pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Efficient Chemical Synthesis of Leucocyanidin via Sodium Borohydride Reduction of (+)-Taxifolin

Audience: Researchers, scientists, and drug development professionals in phytochemistry, pharmacology, and synthetic organic chemistry.

Introduction: The Pivotal Role of Leucocyanidin

Leucocyanidins are flavan-3,4-diols that represent a critical branch-point in the flavonoid biosynthetic pathway in plants.[1][2] As colorless precursors, they are enzymatically converted into two major classes of polyphenols: the anthocyanins, which are responsible for many plant pigments, and the proanthocyanidins (also known as condensed tannins), which are oligomers and polymers of flavan-3-ol units.[3][4][5] Proanthocyanidins are of significant interest to the drug development and nutraceutical industries due to their potent antioxidant properties and other health benefits.[5][6]

The controlled synthesis of leucocyanidin is essential for investigating its biological functions, studying the kinetics of enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS), and providing analytical standards for metabolic research.[2][7] This guide provides a detailed protocol for the chemical synthesis of leucocyanidin from (+)-taxifolin (also known as (+)-dihydroquercetin), a readily available natural dihydroflavonol.[8]

Principle of Synthesis: Reduction of a Dihydroflavonol

The synthesis hinges on the selective reduction of the C4-carbonyl group of the taxifolin C-ring to a hydroxyl group, yielding the flavan-3,4-diol structure of leucocyanidin. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice: Sodium borohydride is a mild and selective reducing agent, ideal for this synthesis because it readily reduces aldehydes and ketones without affecting other reducible functional groups present in the taxifolin structure, such as the aromatic rings.[9] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon at the C4 position.

Stereochemical Considerations: It is crucial to understand that the reduction of the planar carbonyl group in taxifolin creates a new chiral center at C4. The chemical reduction with NaBH₄ is not stereospecific and typically results in a mixture of diastereomers, primarily the 3,4-cis and 3,4-trans isomers of leucocyanidin.[10] Further purification by chromatography is necessary to isolate specific stereoisomers. The synthesis described can yield (2R,3S,4R)-(+)-leucocyanidin, among other isomers.[11]

Reaction_Pathway Taxifolin Taxifolin ((+)-Dihydroquercetin) Reagent Sodium Borohydride (NaBH₄) Methanol/Ethanol, 0-4°C Taxifolin->Reagent Leucocyanidin Leucocyanidin (Flavan-3,4-diol) Reagent->Leucocyanidin Reduction

Caption: Chemical reduction of Taxifolin to Leucocyanidin.

Detailed Experimental Protocol

This protocol describes the reduction of (+)-taxifolin, work-up, and purification to yield leucocyanidin.

Materials and Reagents
  • (+)-Taxifolin (Dihydroquercetin), >95% purity

  • Sodium borohydride (NaBH₄), >98% purity

  • Methanol (MeOH), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Acetic acid, glacial

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Brine (saturated NaCl solution)

  • Deionized water

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Synthesis Procedure
  • Dissolution of Taxifolin: In a 250 mL round-bottom flask, dissolve 1.0 g of (+)-taxifolin in 100 mL of anhydrous methanol (or ethanol). Stir the mixture until all the solid has dissolved completely.[1][10]

    • Expert Insight: The choice of solvent (methanol or ethanol) is critical as it must fully solubilize the starting material and be compatible with the reducing agent. Anhydrous conditions are preferred to minimize the quenching of NaBH₄ by water.

  • Reaction Setup and Cooling: Place the flask in an ice bath on a magnetic stirrer. Cool the solution to 0-4 °C with continuous stirring for approximately 15-20 minutes.[10]

    • Causality: Cooling the reaction is essential to control the rate of reduction and minimize potential side reactions. The reaction is exothermic, and low temperatures improve selectivity.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (NaBH₄) to the cooled taxifolin solution. A significant molar excess is required for complete reduction; a 25-fold mass excess (e.g., 1.5 g NaBH₄ for 1.0 g taxifolin) can be used.[1] Add the NaBH₄ portion-wise over 30-45 minutes.

    • Expert Insight: Adding the reducing agent in small portions prevents a rapid, uncontrolled reaction and excessive hydrogen gas evolution.[9] This ensures a smooth and safe procedure.

  • Reaction Monitoring: Allow the reaction to proceed at 0-4 °C with stirring. For maximal reduction, the reaction can be maintained for several hours (up to 96 hours) in the dark.[1] Monitor the progress by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the taxifolin spot indicates reaction completion.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M acetic acid until the effervescence (hydrogen gas evolution) ceases.[1][10]

    • Causality: The acid neutralizes the unreacted borohydride and the borate esters formed during the reaction. This step must be performed slowly and in a well-ventilated fume hood due to gas evolution.

  • Neutralization and Solvent Removal: Neutralize the solution to approximately pH 7 using a saturated sodium bicarbonate solution. Remove the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.[1][10]

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the leucocyanidin product from the aqueous layer with ethyl acetate (3 x 100 mL).[1][10]

    • Expert Insight: Ethyl acetate is an effective solvent for extracting moderately polar compounds like leucocyanidin while leaving highly polar impurities and salts in the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude leucocyanidin product.[1]

Purification Protocol

The crude product is a mixture of stereoisomers and requires purification.

  • Column Chromatography: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane). Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column and collect fractions. Monitor the fractions by TLC to pool those containing the desired leucocyanidin isomers.

  • Preparative HPLC: For higher purity and separation of individual stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][7] A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue / ConditionRationale
Starting Material (+)-TaxifolinA readily available dihydroflavonol precursor.[8]
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reagent for ketone reduction.[9]
Molar Ratio ~25:1 (NaBH₄ : Taxifolin by mass)A significant excess ensures complete conversion of the starting material.[1]
Solvent Anhydrous Methanol or EthanolSolubilizes reactants and is compatible with the reduction.[1][10]
Temperature 0 - 4 °CControls reaction rate and improves selectivity.[10]
Reaction Time 4 - 96 hoursTime can be adjusted based on TLC monitoring for optimal yield.[1]
Work-up Acidic Quench, ExtractionNeutralizes excess reagent and isolates the product.[1]
Purification Column Chromatography / HPLCSeparates diastereomers and removes impurities.[7]
Expected Yield Variable (40-70% crude)Dependent on reaction time and purification efficiency.

Experimental Workflow Visualization

Experimental_Workflow arrow arrow Start Dissolve Taxifolin in Methanol Cool Cool to 0-4°C in Ice Bath Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 React Monitor Reaction by TLC (4-96h) Add_NaBH4->React Quench Quench with Dilute Acetic Acid React->Quench Neutralize Neutralize & Remove Solvent Quench->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Dry Dry over Na₂SO₄ & Concentrate Extract->Dry Purify Purify by Chromatography (Silica or Prep-HPLC) Dry->Purify End Purified Leucocyanidin Purify->End

Caption: Workflow for the synthesis and purification of Leucocyanidin.

Characterization

The identity and stereochemistry of the synthesized leucocyanidin must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11] These techniques can confirm the conversion of the C4-carbonyl to a hydroxyl group and help in determining the relative stereochemistry of the C-ring protons.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.[14]

Conclusion

This application note provides a robust and reliable protocol for the chemical synthesis of leucocyanidin from (+)-taxifolin. The method utilizes a straightforward sodium borohydride reduction, followed by a standard extraction and purification workflow. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain leucocyanidin for use in a wide range of biological and chemical studies, furthering our understanding of flavonoid biochemistry and its potential applications in drug discovery and development.

References

  • He, F., Pan, Q. H., Shi, Y., & Duan, C. Q. (2008). Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines. Molecules, 13(12), 3008–3040. Available from: [Link]

  • Martín, R., et al. (2020). Synthesis of A-Type Proanthocyanidins and Their Analogues: A Comprehensive Review. ACS Omega, 5(28), 17218–17234. Available from: [Link]

  • Porter, L. J., & Foo, L. Y. (1982). Leucocyanidin: Synthesis and properties of (2R,3S,4R)-(+)-3,4,5,7,3',4'-hexahydroxyflavan. Phytochemistry, 21(12), 2947-2952. Available from: [Link]

  • Es-Safi, N. E., Le Guernevé, C., & Ducrot, P. H. (2006). Oxidation of Flavan-3-Ols: Gram-Scale Synthesis of Taxifolin. ResearchGate. Available from: [Link]

  • Xie, D. Y., & Dixon, R. A. (2005). Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants. PMC. Available from: [Link]

  • Bogs, J., et al. (2005). Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves. Plant Physiology, 139(2), 652-663. Available from: [Link]

  • Liu, Y., et al. (2016). Biosynthetic pathways of flavan-3-ols and proanthocyanidins starting from leucoanthocyanidins in the tea plant. ResearchGate. Available from: [Link]

  • Tanner, G. J., et al. (2003). Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA. The Journal of Biological Chemistry, 278(34), 31647-31656. Available from: [Link]

  • Tanner, G. J., et al. (2003). Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA. PubMed. Available from: [Link]

  • Organic Syntheses. (n.d.). Sodium borohydride reduction procedure. Available from: [Link]

  • Patil, J., Dodiya, T., & Prajapati, D. (2025). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Advances in Pharmacology and Pharmacy, 13(2), 238-252. Available from: [Link]

  • Google Patents. (2016). Process for total synthesis of flavonoid compounds and isomers thereof.
  • Semantic Scholar. (n.d.). Total synthesis of (±) taxifolin. Available from: [Link]

  • ResearchGate. (n.d.). Characterization of Anthocyanins by NMR. Available from: [Link]

  • Rhodium.ws. (n.d.). Preparation of Sodium Cyanoborohydride. Available from: [Link]

  • ResearchGate. (n.d.). Structure characterization of the proanthocyanidins. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR Spectral Studies of Procyanidin Derivatives. Available from: [Link]

  • Semantic Scholar. (n.d.). 13C NMR Spectroscopy of Flavonoids. Available from: [Link]

  • Meksi, N., et al. (n.d.). Study of The Influence of Sodium Hydroxide Addition in The Borohydride Dyeing Process. Asian Journal of Chemistry. Available from: [Link]

  • Saito, S., et al. (2021). Taxifolin Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP–NLRP3 Axis. PMC. Available from: [Link]

  • Enomoto, T., et al. (2017). Taxifolin inhibits amyloid-β oligomer formation and fully restores vascular integrity and memory in cerebral amyloid angiopathy. PubMed. Available from: [Link]

  • Wang, Y., et al. (2020). Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. PMC. Available from: [Link]

  • Yamada, M., & Naiki, H. (2019). Novel Therapeutic Potentials of Taxifolin for Amyloid-β-associated Neurodegenerative Diseases and Other Diseases: Recent Advances and Future Perspectives. MDPI. Available from: [Link]

Sources

Method

Application Note: Advanced LC-MS/MS Strategies for the Extraction and Stereochemical Profiling of Leucocyanidin

Introduction & Biological Context Leucocyanidin (flavan-3,4-diol) is a highly reactive, transient intermediate in the plant flavonoid biosynthetic pathway. It serves as the direct precursor to both anthocyanidins (via le...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Leucocyanidin (flavan-3,4-diol) is a highly reactive, transient intermediate in the plant flavonoid biosynthetic pathway. It serves as the direct precursor to both anthocyanidins (via leucoanthocyanidin dioxygenase, LDOX) and flavan-3-ols like catechin (via leucoanthocyanidin reductase, LAR)[1]. Because of its extreme instability, propensity for auto-oxidation, and rapid acid-catalyzed polymerization into proanthocyanidins (condensed tannins), the extraction and quantification of leucocyanidin present significant analytical challenges[2]. Furthermore, differentiating its stereoisomers (3,4-cis vs. 3,4-trans) is critical for understanding enzymatic specificities in drug development and nutraceutical research, requiring highly specific tandem mass spectrometry (MS/MS) methodologies[3].

Biosynthesis A Dihydroquercetin B Leucocyanidin (Flavan-3,4-diol) A->B DFR (Reduction) C Cyanidin (Anthocyanidin) B->C LDOX/ANS (Oxidation) D Catechin (Flavan-3-ol) B->D LAR (Reduction)

Biosynthetic pathway of leucocyanidin showing its role as a central flavonoid intermediate.

Analytical Strategy & Causality

To ensure data integrity, every step of this protocol is designed with a specific physicochemical causality in mind:

  • Extraction Chemistry: Standard aqueous or pure methanolic extractions often lead to the degradation of flavan-3,4-diols. By utilizing 70% ethanol acidified with 0.1% formic acid, we achieve a dual purpose: the organic solvent efficiently disrupts cellular matrices, while the mild acid stabilizes the fragile 3,4-diol structure by inhibiting endogenous polyphenol oxidases without dropping the pH low enough to trigger rapid polymerization[2].

  • Chromatographic Resolution: A core-shell C18 column is selected over traditional fully porous particles. The solid core reduces the longitudinal diffusion of the analyte, providing the high peak capacity and sharp resolution necessary to separate closely eluting flavonoid isomers rapidly[1].

  • Ionization & Fragmentation Causality: While many flavonoids are analyzed in negative electrospray ionization (ESI-) mode, ESI+ is strictly required for the stereochemical differentiation of leucocyanidin[3]. In positive mode, the protonated precursor[M+H]⁺ (m/z 307) undergoes stereospecific dehydration. The 3,4-cis isomer can lose a hydroxyl group at either the C3 or C4 position due to spatial proximity, yielding a unique diagnostic fragment at m/z 139. Conversely, the 3,4-trans isomer is sterically restricted to dehydration at the C3 position only, completely lacking the m/z 139 fragment[3][4].

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates built-in validation checkpoints to continuously monitor extraction efficiency, matrix effects, and instrument drift.

Phase 1: Sample Preparation & Extraction
  • Cryo-Milling: Flash-freeze 50 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle to immediately halt enzymatic activity[5]. Do not allow the sample to thaw.

  • Internal Standard (IS) Spiking (Validation Checkpoint 1): Add 10 µL of a stable isotope-labeled standard (e.g., ¹³C-Catechin, 1 µg/mL) to the frozen powder. This acts as a self-validating measure; any drop in IS recovery downstream immediately flags matrix suppression or extraction failure.

  • Acidified Extraction: Add 500 µL of pre-chilled (-20°C) extraction solvent (70% ethanol containing 0.1% formic acid)[2].

  • Agitation: Vortex the mixture for 10 minutes, followed by ultrasonication in an ice bath for 10 minutes to maximize cellular disruption while preventing thermal degradation[2].

  • Clarification: Centrifuge the homogenate at 13,000 rpm for 3 minutes at 4°C. Carefully collect the supernatant[2].

  • Filtration: Filter the supernatant through a 0.22-µm PTFE syringe filter directly into an amber LC vial to prevent photodegradation. Store at -80°C if not analyzed immediately[2].

Phase 2: UHPLC-MS/MS Conditions
  • Column: Kinetex 2.6 µm C18 Core-Shell, 100 Å (50 x 4.6 mm) maintained at 30°C[1].

  • Mobile Phase:

    • A: LC-MS grade Water + 0.1% Formic Acid (maintains analyte protonation and suppresses silanol interactions)[6].

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 30% B over 5 min; 30% to 90% B over 3 min; hold at 90% B for 2 min; re-equilibrate at 5% B for 3 min[5][6].

  • Flow Rate: 0.5 mL/min. Injection Volume: 5 µL.

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Collision Energy (CE): 15–25 eV (optimized per MRM transition)[7].

Workflow S1 1. Cryogenic Grinding (Liquid N2) S2 2. Acidified Extraction (70% EtOH + 0.1% FA) S1->S2 S3 3. Centrifugation & Filtration (4°C, 0.22µm) S2->S3 S4 4. UHPLC Separation (C18 Core-Shell, Acidic Gradient) S3->S4 S5 5. ESI-MS/MS (Positive Mode) MRM & Product Ion Scan S4->S5 S6 6. Stereoisomer Differentiation (3,4-cis vs 3,4-trans) S5->S6

Self-validating LC-MS/MS workflow for the extraction and analysis of leucocyanidin.

Data Interpretation & Stereoisomer Differentiation

The structural elucidation of leucocyanidin relies heavily on Retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and quinone methide (QM) mechanisms[2]. The quantitative data below summarizes the distinct MS/MS fragmentation patterns required to confidently identify the stereoisomers.

Table 1: Key Precursor and Product Ions for (+)-Leucocyanidin Stereoisomers (ESI+ Mode)

StereoisomerPrecursor Ion [M+H]⁺ (m/z)Primary Product Ions (m/z)Diagnostic Ion (m/z)Dehydration Mechanism
3,4-cis-Leucocyanidin 307127, 139, 155, 163, 271, 289139 Loss of -OH at C3 or C4
3,4-trans-Leucocyanidin 307127, 155, 163, 271, 289NoneLoss of -OH at C3 only

Validation Checkpoint 2 (System Suitability): Inject a pooled Quality Control (QC) sample every 10 runs. The analytical batch is only considered valid if the Relative Standard Deviation (RSD) of the IS peak area remains <5% and retention time drift is <0.1 min, ensuring that the column has not degraded and the MS source remains unfouled by complex plant matrices.

References

  • Tandem Mass Spectrometry (MS/MS) Analysis of (+)-Leucocyanidin - Benchchem. 2

  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns - Journal of Agricultural and Food Chemistry (ACS).3

  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns - PubMed (NIH). 4

  • A fast and simple LC-MS-based characterization of the flavonoid biosynthesis pathway for few seed(ling)s - PMC (NIH). 1

  • Metabolic Pathway Analysis by Liquid Chromatography Coupled to High Resolution Mass Spectrometry - Protocols.io.5

  • (+)-Leucocyanidin as a Standard in Flavonoid Analysis - Benchchem.6

  • (+)-Leucocyanidin | CID 155206 - PubChem (NIH). 7

Sources

Application

Application Note: A Multi-dimensional NMR Approach for the Definitive Structural Elucidation of Leucocyanidin

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and metabolomics. Introduction Leucocyanidin is a colorless flavan-3,4-diol that serves as a critical bran...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and metabolomics.

Introduction Leucocyanidin is a colorless flavan-3,4-diol that serves as a critical branch-point intermediate in the plant biosynthesis of condensed tannins (proanthocyanidins) and colored anthocyanins.[1] Its molecular structure is defined by a C6-C3-C6 flavonoid backbone featuring crucial chiral centers at the C2, C3, and C4 positions. This inherent chirality results in several stereoisomers, with the specific stereochemistry dictating the molecule's biological activity and metabolic fate.[1] Given its instability and propensity to polymerize, unambiguous structural characterization is paramount for any research or development application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold-standard technique for this purpose. Unlike mass spectrometry, which provides molecular weight, NMR offers a detailed atomic-level map of the molecular structure, allowing for the definitive determination of connectivity and, most importantly, the relative stereochemistry of the chiral centers. This guide provides a comprehensive overview of the principles, protocols, and data interpretation strategies for characterizing leucocyanidin using a suite of 1D and 2D NMR experiments.

Part 1: Foundational Concepts and Sample Preparation

The structural elucidation of any natural product begins with a pristine sample and a clear understanding of what to look for. The quality of the NMR data is directly proportional to the quality of the sample preparation.

The Leucocyanidin Core Structure

The leucocyanidin molecule consists of two aromatic rings (A and B) connected by a heterocyclic C-ring. The stereochemistry is primarily defined by the relative orientations of the substituents at C2 (the B-ring), C3 (a hydroxyl group), and C4 (a hydroxyl group). For instance, (+)-(2R,3S,4S)-Leucocyanidin and (+)-(2R,3S,4R)-Leucocyanidin are two biologically significant stereoisomers that differ only in the configuration at C4.[1] Understanding these subtle differences is crucial, as they govern interactions with biosynthetic enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS).[1]

a Leucocyanidin Core Structure C2 C2 C3 C3 C2->C3 B_ring B Ring C2->B_ring Chiral Center C4 C4 C3->C4 C_ring C Ring C3->C_ring Chiral Center C4a C4a C4->C4a C4->C_ring Chiral Center C8a C8a C4a->C8a A_ring A Ring C4a->A_ring O1 O1 O1->C2 C8a->O1 C8a->A_ring

Caption: Core flavonoid structure highlighting key chiral centers.

Protocol 1: Sample Preparation for High-Resolution NMR

This protocol is designed to ensure a high-quality sample, free from contaminants and at an optimal concentration for both 1D and 2D NMR experiments.

Rationale: The choice of a deuterated solvent is critical. It must fully dissolve the analyte while not interfering with its signals. For flavonoids, polar solvents like Methanol-d4 (CD₃OD) or DMSO-d6 are common.[2][3] CD₃OD is often preferred as it can exchange with the acidic hydroxyl protons, simplifying the spectrum by reducing the number of signals. However, this also means information about these specific protons is lost. DMSO-d6 will typically show hydroxyl protons, which can provide useful structural information but may also broaden other signals. The concentration must be high enough for good signal-to-noise, especially for less sensitive experiments like ¹³C NMR and 2D correlations.[2]

Methodology:

  • Start with Purified Material: Ensure the leucocyanidin sample is of high purity (>95%), having been isolated using appropriate chromatographic techniques (e.g., HPLC, HSCCC).[2][4][5]

  • Weighing: Accurately weigh 5-10 mg of the purified leucocyanidin sample.[2]

  • Solvent Selection & Dissolution:

    • Select a high-purity deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

    • Add approximately 0.6 mL of the solvent to the vial containing the sample.

    • Gently vortex or sonicate the sample for 30-60 seconds to ensure complete dissolution.[2]

  • Filtration (Critical Step):

    • Draw the solution into a clean glass syringe.

    • Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any microscopic particulate matter that can severely degrade the spectral quality.

  • Final Volume & Capping: Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil. Cap the tube securely to prevent solvent evaporation.

Part 2: 1D NMR Spectroscopy - The Initial Fingerprint

One-dimensional NMR spectra provide the fundamental overview of the molecule's proton and carbon environments.

¹H NMR: A View of the Proton Environment

The ¹H NMR spectrum is the fastest and most sensitive NMR experiment. For leucocyanidin, it reveals distinct regions:

  • Aromatic Region (δ 6.0-7.5 ppm): Signals from the protons on the A and B rings. Their splitting patterns (e.g., ABX systems) reveal the substitution pattern on these rings.

  • Heterocyclic C-Ring (δ 4.0-5.5 ppm): The protons H-2, H-3, and H-4 appear in this region. The coupling constants (J-values) between these protons are highly diagnostic of their relative stereochemistry (cis or trans). A larger J value (typically > 7 Hz) between two vicinal protons suggests a trans-diaxial relationship, while a smaller value suggests a cis or trans-equatorial/axial relationship.

  • Hydroxyl Protons (Variable): These signals can appear over a wide range and are often broad, unless in a non-exchanging solvent like DMSO-d6.

¹³C NMR: Mapping the Carbon Skeleton

While less sensitive, the ¹³C NMR spectrum is crucial for confirming the carbon framework.[6][7] Key features include:

  • Simplicity: Signals are typically sharp singlets with a wide chemical shift range (~10-160 ppm), minimizing overlap.[6]

  • Diagnostic Signals: The chemical shifts of C-2, C-3, and C-4 are sensitive to the stereochemistry of the C-ring.[4] The number of signals confirms the number of unique carbon atoms in the structure.

Representative NMR Data

Table 1: Representative ¹H and ¹³C NMR Data based on (+)-Catechin in Methanol-d4 [1]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2 ~4.57 (d, J=7.9 Hz) ~82.8
3 ~3.98 (ddd) ~68.7
4 ~2.51 (dd), ~2.85 (dd) ~28.4
4a - ~100.6
5 ~5.86 (d, J=2.3 Hz) ~157.4
6 ~5.93 (d, J=2.3 Hz) ~96.2
7 - ~157.7
8 - ~95.4
8a - ~156.9
1' - ~132.1
2' ~6.84 (d, J=2.0 Hz) ~115.1
5' ~6.77 (d, J=8.1 Hz) ~116.0

| 6' | ~6.72 (dd, J=8.1, 2.0 Hz) | ~120.0 |

Note: The chemical shifts for leucocyanidin will differ, particularly at C-3 and C-4, due to the presence of the C-4 hydroxyl group, but this table serves as a foundational reference.

Protocol 2: Standard 1D NMR Acquisition

Rationale: This protocol outlines standard parameters for acquiring high-quality 1D spectra on a modern NMR spectrometer. A higher field strength (e.g., 500-600 MHz) is recommended for better signal dispersion, which is critical for resolving complex multiplets in the ¹H spectrum.[8]

Methodology:

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.[3][9]

  • Tuning and Locking: Insert the sample, lock onto the deuterium signal of the solvent, and tune/match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: Standard 30° or 45° pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~3.5 seconds.

    • Relaxation Delay (D1): 2-4 seconds.

    • Number of Scans: 16 to 64 scans, depending on concentration.

  • ¹³C Spectrum Acquisition:

    • Pulse Sequence: Standard pulse with proton decoupling.

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: 1024 scans or more are typically required due to the low natural abundance of ¹³C. This can take from 30 minutes to several hours.[3]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Reference the spectrum to the residual solvent signal.

Part 3: 2D NMR Spectroscopy - Assembling the Puzzle

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with multiple stereocenters and overlapping signals like leucocyanidin, 2D NMR is not optional; it is essential.[6][10]

cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation H1_spec ¹H Spectrum (Proton Signals & J-Couplings) COSY COSY (¹H-¹H Connectivity) H1_spec->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_spec->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_spec->HMBC Stereochem Determine Relative Stereochemistry H1_spec->Stereochem from J-values C13_spec ¹³C Spectrum (Carbon Signals) C13_spec->HSQC C13_spec->HMBC Fragments Identify Spin Systems (e.g., A-ring, B-ring, C-ring) COSY->Fragments traces H-H bonds Assignments Assign Protons to Carbons HSQC->Assignments links H to C Connectivity Connect Fragments into Full Skeleton HMBC->Connectivity bridges gaps Fragments->Connectivity Assignments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: Logical workflow for NMR-based structure elucidation.

COSY (COrrelation SpectroscopY)
  • Principle: This experiment maps correlations between protons that are spin-spin coupled (typically over 2-3 bonds).[11]

  • Application: For leucocyanidin, COSY is used to trace the proton networks. A cross-peak between two proton signals indicates they are neighbors. This allows for the straightforward identification of the H-2/H-3/H-4 spin system in the C-ring and the coupled protons within the A and B rings.

HSQC (Heteronuclear Single Quantum Coherence)
  • Principle: HSQC correlates a proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[11]

  • Application: This is the primary tool for assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum provides an unambiguous C-H bond assignment. It is incredibly powerful for resolving ambiguity where multiple carbons may have similar chemical shifts.[3]

HMBC (Heteronuclear Multiple Bond Correlation)
  • Principle: HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[11]

  • Application: This is arguably the most critical experiment for determining the overall molecular skeleton. It connects the individual spin systems identified by COSY. For instance, a correlation between H-4 (on the C-ring) and carbons C-5 and C-8a (on the A-ring) definitively links the two rings. Similarly, correlations from the B-ring protons (H-2', H-6') to C-2 of the C-ring confirm the placement of the B-ring. For proanthocyanidin oligomers, HMBC is the key to identifying the interflavanoid linkage.[12]

Protocol 3: Standard 2D NMR Acquisition

Rationale: 2D NMR experiments require more time than 1D scans but provide exponentially more structural information. The parameters below are typical starting points for a sample of 5-10 mg on a 500 MHz instrument. These experiments are often run sequentially overnight.[10]

Methodology:

  • COSY (DQF-COSY recommended for higher resolution):

    • Scans per Increment: 2-4

    • Increments (F1 dimension): 256-512

    • Estimated Time: 30 minutes - 2 hours

  • HSQC (Gradient-selected, phase-sensitive):

    • Scans per Increment: 2-8

    • Increments (F1 dimension): 256

    • Estimated Time: 1 - 3 hours

  • HMBC (Gradient-selected):

    • Scans per Increment: 4-16

    • Long-range coupling delay: Optimized for ~8 Hz (a good average for 2-3 bond couplings).

    • Increments (F1 dimension): 256-512

    • Estimated Time: 2 - 6 hours

Part 4: Conclusion and Future Perspectives

The structural elucidation of leucocyanidin is a task perfectly suited to the strengths of modern NMR spectroscopy. A systematic approach, beginning with high-quality sample preparation and progressing from simple 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, and HMBC), provides an unambiguous and definitive pathway to its complete chemical structure and stereochemistry. The information gleaned from coupling constants and long-range correlations is essential for distinguishing between closely related isomers, a critical step for researchers in drug development, natural product synthesis, and plant biochemistry.

Further advancements, such as the use of cryogenically cooled probes for mass-limited samples and the application of quantitative NMR (qNMR) for purity assessment and concentration determination, continue to enhance the power of this technique in flavonoid research.[9][13]

References

  • Benchchem. (2025). An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry.
  • Benchchem. (2025).
  • Esatbeyoglu, T., et al. (2010). Structure Elucidation of Procyanidin Oligomers by Low-Temperature 1 H NMR Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

  • Krueger, C. G., et al. (2020). Proanthocyanidin Structural Details Revealed by Ultrahigh Resolution FT-ICR MALDI-Mass Spectrometry, 1H–13C HSQC NMR, and Thiolysis-HPLC–DAD. Journal of Agricultural and Food Chemistry. [Link]

  • Ma, N. L., & Chen, S. B. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • Foo, L. Y., & Porter, L. J. (1980). The phytochemistry of proanthocyanidin polymers. Phytochemistry.
  • Cai, Y., et al. (2012). Structure characterization of the proanthocyanidins. (I) 13 C NMR spectroscopy. ResearchGate. [Link]

  • Lai, Y. S., et al. (2017). Isolation and Characterisation of a Proanthocyanidin With Antioxidative, Antibacterial and Anti-Cancer Properties from Fern Blechnum orientale. Pharmacognosy Magazine. [Link]

  • Shikov, A. N., et al. (2020). Fast screening of some flavonoids content in raw plant materials: opportunities of 1H NMR spectroscopy. E3S Web of Conferences. [Link]

  • Gfeller, D., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link]

  • O'Connell, J., et al. (1998). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Liu, Y., et al. (2021). Development of a Quantitative NMR Method for Direct and Simultaneous Determination of Four Flavonoids in Scutellaria baicalensis georgi Extracts. Bentham Science Publishers. [Link]

  • Esatbeyoglu, T., et al. (2010). Structure Elucidation of Procyanidin Oligomers by Low-Temperature 1H NMR Spectroscopy. Scilit. [Link]

  • Wang, Y., et al. (2020). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. PMC. [Link]

Sources

Method

Application Note: Advanced Purification and Isolation Techniques for (+)-Leucocyanidin

Introduction and Mechanistic Rationale (+)-Leucocyanidin (a flavan-3,4-diol) is a colorless, highly reactive polyphenolic intermediate central to the flavonoid biosynthetic pathway. It serves as the pivotal branch-point...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(+)-Leucocyanidin (a flavan-3,4-diol) is a colorless, highly reactive polyphenolic intermediate central to the flavonoid biosynthetic pathway. It serves as the pivotal branch-point precursor for both condensed tannins (via leucoanthocyanidin reductase, LAR) and anthocyanins (via anthocyanidin synthase, ANS)[1].

Isolating leucocyanidin directly from natural plant matrices (such as Litchi chinensis or canola hulls) is notoriously challenging. The compound is highly transient and exquisitely sensitive to acidic conditions, which readily trigger its dehydration into colored anthocyanidins (cyanidin) or its polymerization into insoluble phlobaphenes[2]. Consequently, the analytical gold standard for obtaining high-purity leucocyanidin relies on the1, followed by rigorous chromatographic purification to resolve its specific stereoisomers[3].

Pathway DHQ (+)-Dihydroquercetin (Taxifolin) DFR DFR Enzyme or NaBH4 DHQ->DFR LC (+)-Leucocyanidin (Flavan-3,4-diol) DFR->LC ANS ANS Enzyme (Acidic Heat) LC->ANS LAR LAR Enzyme LC->LAR Cyanidin Cyanidin (Anthocyanidin) ANS->Cyanidin Catechin (+)-Catechin LAR->Catechin

Caption: Biosynthetic and synthetic conversion pathways of (+)-leucocyanidin.

Stereochemical Considerations & Causality

The chemical reduction of (+)-dihydroquercetin using sodium borohydride (NaBH₄) predominantly yields the (+)-2,3-trans-3,4-trans-leucocyanidin isomer[4]. However, downstream biological assays—particularly those investigating LAR enzyme kinetics—strictly require the 3,4-cis isomer as the active substrate[5].

To bridge this gap, researchers must induce a controlled, acid-catalyzed epimerization at the C4 position. Because the 3,4-cis and 3,4-trans isomers differ only in the spatial orientation of a single hydroxyl group, standard silica chromatography is insufficient. A highly selective Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often utilizing a Phenyl column, is required to exploit subtle π−π interactions for baseline resolution[4].

Experimental Protocols: Synthesis, Extraction, and Purification

The following self-validating workflow ensures the isolation of pure, functionally active stereoisomers while preventing acid-catalyzed degradation.

Workflow Start Crude Flavonoid Extract (or NaBH4 Reduced Taxifolin) LLE Liquid-Liquid Extraction (Ethyl Acetate / H2O) Start->LLE Partitioning Sephadex Size Exclusion Chromatography (Sephadex LH-20) LLE->Sephadex Organic Phase HPLC Reverse-Phase HPLC (Phenyl or C18 Column) Sephadex->HPLC Monomer Fraction Waste Polymeric Tannins & Other Flavonoids Sephadex->Waste Polymeric Fraction Cis (+)-2,3-trans-3,4-cis-Leucocyanidin HPLC->Cis Peak 1 (Rt ~7.0 min) Trans (+)-2,3-trans-3,4-trans-Leucocyanidin HPLC->Trans Peak 2 (Rt ~10.6 min)

Caption: Workflow for the extraction and chromatographic purification of leucocyanidin stereoisomers.

Protocol A: Semi-Synthesis and Liquid-Liquid Extraction (LLE)
  • Objective: Generate leucocyanidin and isolate the monomeric flavan-3,4-diols from unreacted precursors and borate salts.

  • Causality: NaBH₄ acts as a stereoselective reducing agent targeting the C4 ketone. Immediate, mild acidification is critical; if the pH drops below 3.0, the product will irreversibly dehydrate to cyanidin. Ethyl acetate is chosen for LLE because its moderate polarity perfectly partitions monomeric flavonoids away from highly polar aqueous salts[4].

Step-by-Step Methodology:

  • Reduction: Dissolve 10 mg of (+)-dihydroquercetin in 1 mL of absolute ethanol. Add 5 mg of NaBH₄ in a single batch[4].

  • Incubation: Stir vigorously for 2 hours at room temperature in the dark. The solution will turn slightly yellow.

  • Quenching: Add 10 mL of ice-cold H₂O. Immediately and carefully acidify to pH 4.0 using 20% acetic acid to neutralize excess NaBH₄ without triggering flavan-3,4-diol dehydration[4].

  • Partitioning: Extract the aqueous mixture with ethyl acetate (3 × 5 mL).

  • Washing: Wash the combined organic phase with 0.5 M phosphate buffer (pH 8.0, 3 × 0.4 mL) to remove residual acetic acid[4].

  • Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at <30°C. This yields predominantly (+)-2,3-trans-3,4-trans-leucocyanidin.

Protocol B: Acidic Epimerization (Targeting the 3,4-cis Isomer)
  • Objective: Convert the synthesized 3,4-trans-leucocyanidin into the biologically active 3,4-cis isomer.

  • Causality: The trans isomer is thermodynamically susceptible to epimerization under specific, mild acidic conditions. Maintaining exactly pH 3.2 at 40°C allows the C4 hydroxyl group to invert without causing complete dehydration of the molecule[4].

Step-by-Step Methodology:

  • Dissolve the crude 3,4-trans-leucocyanidin in 2 mL of methanol.

  • Transfer the solution into 50 mL of 0.1% aqueous acetic acid (pH 3.2)[4].

  • Incubate at 40°C for exactly 80 minutes. (Critical Note: Longer incubation times will cause a rapid decline in both stereoisomers due to degradation[4].)

  • Quench and extract the resulting mixture via ethyl acetate as described in Protocol A.

Protocol C: Chromatographic Purification
  • Objective: Isolate pure stereoisomers using orthogonal chromatographic techniques.

  • Causality: Size Exclusion Chromatography (Sephadex LH-20 or G-25) separates molecules by size and reversible hydrogen bonding, effectively removing polymeric condensed tannins that form as byproducts[6]. Subsequently,4 exploits π−π interactions between the stationary phase and the flavonoid A/B rings, providing superior resolution of the C4 epimers compared to standard C18 phases[4].

Step-by-Step Methodology:

  • Pre-purification (Size Exclusion): Load the concentrated LLE extract onto a Sephadex LH-20 column. Elute with 50% (v/v) aqueous acetone. Collect the monomeric fractions (monitoring absorbance at 280 nm) and discard late-eluting polymeric fractions[6].

  • Preparative RP-HPLC:

    • Column: Phenyl-reverse-phase column (e.g., μ Bondapak phenyl, 5 μ m, 4.6 × 250 mm)[4].

    • Mobile Phase: Solvent A (H₂O acidified with 0.1% TFA) and Solvent B (Methanol acidified with 0.1% TFA).

    • Gradient: Linear gradient from 20% to 90% B over 25 minutes at a flow rate of 1 mL/min[4].

    • Collection: The 3,4-cis isomer elutes first (Peak 1, Rt​ ~7.0 min), followed by the 3,4-trans isomer (Peak 2, Rt​ ~10.6 min)[4].

Data Presentation: Quality Control & Validation

A robust protocol requires orthogonal confirmation of the isolated products. While NMR spectroscopy remains the definitive structural technique,4 provides a rapid, distinctive method for differentiating the stereoisomers based on their unique dehydration pathways[4].

Table 1: Physicochemical and Analytical Properties of Leucocyanidin Stereoisomers

Property / Parameter(+)-2,3-trans-3,4-cis-Leucocyanidin(+)-2,3-trans-3,4-trans-Leucocyanidin
Enzymatic Substrate Profile Active substrate for LAR[5]Inactive for LAR[5]
HPLC Retention Time (Phenyl) ~7.0 min[4]~10.6 min[4]
MS/MS Dehydration (Pos. Ion) Loss of -OH from either C3 or C4[5]Loss of -OH from C3 only[5]
Aqueous Stability Stable at -20°C[4]Stable at -20°C[4]
Reactivity (Ring A) Highly susceptible to electrophiles[5]Highly susceptible to electrophiles[5]

Conclusion

By combining controlled semi-synthesis, precise pH-modulated liquid-liquid extraction, and high-resolution phenyl-RP-HPLC, researchers can reliably isolate pure leucocyanidin stereoisomers. This workflow circumvents the inherent instability of flavan-3,4-diols in natural plant matrices, providing reliable, high-purity standards essential for downstream enzymatic, structural, and pharmacological assays.

References

  • BenchChem. "A Technical Guide to the Discovery and Isolation of (+)-Leucocyanidin from Plant Tissues." BenchChem.
  • BenchChem. "Technical Guide to (+)-Leucocyanidin: Properties, Synthesis, and Biological Activity." BenchChem.
  • Smolecule. "leucocyanidin stereochemistry effects on reactivity." Smolecule.
  • American Chemical Society (ACS). "Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns." Journal of Agricultural and Food Chemistry.
  • Polish Academy of Sciences. "Gel filtration of condensed tannins and phenolic acids of canola hulls on sephadex g-25 and g-50." Polish Journal of Food and Nutrition Sciences.
  • Oregon State University. "An Abstract of the Thesis of Renata Mae Ury for the M.S. in Foods and Nutrition.

Sources

Application

leucocyanidin reductase enzyme activity assay protocol

Application Notes and Protocols A Comprehensive Guide to the Spectrophotometric Assay of Leucocyanidin Reductase (LCR) Activity Abstract This document provides a detailed protocol for determining the enzymatic activity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

A Comprehensive Guide to the Spectrophotometric Assay of Leucocyanidin Reductase (LCR) Activity

Abstract

This document provides a detailed protocol for determining the enzymatic activity of Leucocyanidin Reductase (LCR; EC 1.17.1.3). LCR is a pivotal enzyme in the flavonoid biosynthetic pathway, specifically catalyzing a key step in the production of proanthocyanidins (PAs), also known as condensed tannins.[1][2] These secondary metabolites are crucial for plant defense mechanisms and contribute significantly to the quality attributes of fruits and beverages like wine and tea.[3][4] The assay described herein is a continuous spectrophotometric method based on monitoring the consumption of the cofactor NADPH. This guide is intended for researchers in plant biochemistry, molecular biology, and drug development who require a robust and reliable method to quantify LCR activity in purified enzyme preparations or crude plant extracts.

Scientific Introduction: The Role of LCR in Proanthocyanidin Biosynthesis

Proanthocyanidins (PAs) are oligomers or polymers of flavan-3-ol units.[2] Their biosynthesis is a branch of the well-characterized flavonoid pathway. The pathway diverges at the level of flavan-3,4-diols (leucoanthocyanidins). These precursors can be converted into colored anthocyanins by anthocyanidin synthase (ANS) or channeled into PA synthesis.[3][5]

Leucocyanidin Reductase (LCR) plays a critical role at this branch point. It catalyzes the NADPH-dependent reduction of 2,3-trans-3,4-cis-leucocyanidin to form the 2,3-trans-flavan-3-ol, (+)-catechin.[1][4][6] Catechin serves as a primary "starter unit" for the polymerization of PA chains.[7] A parallel enzyme, anthocyanidin reductase (ANR), converts anthocyanidins into 2,3-cis-flavan-3-ols like (–)-epicatechin.[3][4] Therefore, the relative activities of LCR and ANR can significantly influence the composition and quantity of PAs in a plant tissue.[3][8]

Measuring LCR activity is essential for understanding the regulation of PA biosynthesis, screening for genetic variants with altered tannin content, and evaluating the effects of potential inhibitors or activators of the flavonoid pathway.

LCR_Pathway DFR Dihydroflavonol 4-Reductase (DFR) Leucocyanidin 2,3-trans-3,4-cis- Leucocyanidin DFR->Leucocyanidin Dihydroquercetin ANS Anthocyanidin Synthase (ANS) Leucocyanidin->ANS LCR Leucocyanidin Reductase (LCR) Leucocyanidin->LCR Anthocyanidins Anthocyanidins (e.g., Cyanidin) ANS->Anthocyanidins Catechin (+)-Catechin LCR->Catechin NADPH -> NADP+ ANR Anthocyanidin Reductase (ANR) Epicatechin (–)-Epicatechin ANR->Epicatechin NADPH -> NADP+ Anthocyanidins->ANR PAs Proanthocyanidins (Condensed Tannins) Catechin->PAs Starter Unit Epicatechin->PAs Starter/Extension Unit LCR_Workflow sub_prep Prepare Leucocyanidin Substrate from Dihydroquercetin initiate Initiate Reaction: Add Leucocyanidin sub_prep->initiate reagent_prep Prepare Assay Buffer & NADPH Stock assay_setup Set up Reaction Mix (Buffer, NADPH, Enzyme) in Cuvette reagent_prep->assay_setup pre_inc Pre-incubate at 30°C for 3 min assay_setup->pre_inc pre_inc->initiate measure Measure Absorbance Decrease at 340 nm for 5-10 min initiate->measure calculate Calculate Activity (ΔAbs/min) measure->calculate

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Technical Notes & Optimization

Troubleshooting

improving yield of leucocyanidin in chemical synthesis

Welcome to the technical support resource for the chemical synthesis of leucocyanidin. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chemical synthesis of leucocyanidin. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this pivotal flavonoid intermediate. Here, we provide in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you improve yield, ensure stereochemical control, and overcome common experimental hurdles.

Overview of Leucocyanidin Synthesis

Leucocyanidin, a flavan-3,4-diol, is a colorless but crucial intermediate in the plant biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins.[1][2][3] Its synthesis is of significant interest for studying the biological activities of these downstream compounds, which include potent antioxidant and anti-inflammatory properties.[1]

The primary challenge in chemical synthesis is controlling the stereochemistry at the C3 and C4 positions of the flavonoid's C-ring.[2] The most common laboratory method involves the chemical reduction of (+)-dihydroquercetin (also known as taxifolin), which typically yields a mixture of diastereomers.[1][2][4] Achieving high yields of a specific stereoisomer requires careful optimization of reaction conditions and purification strategies.

Comparative Analysis of Synthesis Methods

The choice between chemical and enzymatic synthesis depends on the specific research goals, particularly the need for stereochemical purity versus scalability and cost.

ParameterChemical Synthesis (Sodium Borohydride Reduction)Enzymatic Synthesis (Dihydroflavonol 4-Reductase - DFR)
Starting Material (+)-Dihydroquercetin (Taxifolin)(+)-Dihydroquercetin (Taxifolin)
Primary Product Mixture of diastereomers (predominantly 2,3-trans-3,4-cis and 2,3-trans-3,4-trans)[2]Stereospecific product ((+)-(2R,3S,4S)-leucocyanidin)[1][2]
Yield Moderate to good, but requires purification to isolate specific isomers.[5]Often lower in total volume but highly pure.
Stereoselectivity Low; produces a mixture requiring separation.[2]High; the enzyme dictates a specific stereochemical outcome.
Scalability Highly scalable for larger quantities.Limited by enzyme availability, cost, and stability.
Key Advantage Cost-effective, well-established, high throughput.Produces the specific, naturally occurring isomer.[2]
Key Disadvantage Poor stereocontrol, requires extensive purification.Technically demanding, requires enzyme purification/sourcing.[1]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the chemical synthesis of leucocyanidin via the reduction of dihydroquercetin.

Question 1: My final yield is very low or non-existent. What went wrong?

This is a common issue that can arise from several factors during the reaction and workup phases.

Potential Causes and Step-by-Step Solutions:

  • Incomplete Reduction of Dihydroquercetin:

    • Causality: The carbonyl at C4 of dihydroquercetin must be fully reduced. Insufficient reducing agent or inactive reagents will halt the reaction.

    • Solution:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material, (+)-dihydroquercetin.[6]

      • Use Excess Reducing Agent: Employ a significant molar excess of sodium borohydride (NaBH₄) to ensure the reaction goes to completion.[6] A 25-fold mass excess has been reported for maximal reduction.[6]

      • Check Reagent Quality: Ensure the NaBH₄ is fresh and has been stored in a desiccated environment to prevent deactivation by moisture. The solvent (e.g., methanol, ethanol) should be anhydrous.

  • Degradation During Reaction Quenching:

    • Causality: Leucocyanidins are notoriously unstable in acidic conditions, which can cause them to polymerize into procyanidins or degrade.[7] The quenching step, designed to neutralize excess NaBH₄, can inadvertently destroy the product if not performed carefully.

    • Solution:

      • Maintain Low Temperature: Keep the reaction vessel in an ice bath during quenching.

      • Use a Weak Acid: Quench the reaction by adding a weak acid, such as dilute acetic acid, dropwise until effervescence stops.[6] Avoid strong acids.

      • Alternative Quenching: A few drops of acetone can also be used to decompose excess borohydride.[1]

  • Inefficient Product Extraction:

    • Causality: Leucocyanidin has moderate polarity. If the incorrect solvent or an insufficient volume is used, the product will remain in the aqueous phase during workup.

    • Solution:

      • Solvent Choice: Use ethyl acetate for extraction, as it has proven effective.[1][6]

      • Perform Multiple Extractions: After quenching and neutralizing the reaction mixture, extract the aqueous layer at least three times with ethyl acetate to maximize recovery.[1]

      • Brine Wash: Wash the combined organic phases with brine to remove residual water and water-soluble impurities before drying.[6]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Product Degradation (Workup) start->cause2 cause3 Poor Extraction start->cause3 sol1 Monitor by TLC Use excess, high-quality NaBH₄ cause1->sol1 Verify sol2 Quench slowly at low temp Use weak acid (e.g., Acetic Acid) cause2->sol2 Optimize sol3 Use Ethyl Acetate Perform multiple extractions (3x) Wash with brine cause3->sol3 Improve

Caption: Troubleshooting workflow for low leucocyanidin yield.
Question 2: I obtained a product, but it's an inseparable mixture of isomers. How can I improve purity?

This is an inherent feature of the chemical reduction method. The key is not to prevent the formation of isomers but to effectively separate them.

Potential Causes and Step-by-Step Solutions:

  • Non-Stereospecific Nature of NaBH₄ Reduction:

    • Causality: The reduction of the planar carbonyl group at C4 can occur from either face, leading to the formation of both 3,4-cis and 3,4-trans diastereomers.[2] This is an expected outcome of this synthetic route.

    • Solution:

      • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating leucocyanidin diastereomers.[1][6] A C18 reversed-phase column is typically used with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]

      • Column Chromatography: Purification on silica gel can be attempted, but co-elution of isomers is common.[6] It is better suited for removing non-flavonoid impurities.

  • Optional: Controlled Epimerization:

    • Causality: The stereocenter at C4 can be inverted (epimerized) under certain conditions. This can potentially be used to enrich the mixture in the more desirable isomer.

    • Solution:

      • After the initial reduction and workup, the crude product can be dissolved in a mildly acidic solution (e.g., 0.1% acetic acid) and gently warmed (e.g., 40°C) for 1-2 hours to facilitate epimerization.[1] This process must be carefully monitored by HPLC to avoid degradation.

Question 3: My final product degrades during storage or analysis. How can I increase its stability?

Leucocyanidin is inherently unstable, and its preservation requires specific handling and storage conditions.

Potential Causes and Step-by-Step Solutions:

  • Oxidation and Polymerization:

    • Causality: Like many polyphenols, leucocyanidin is susceptible to oxidation. In the presence of acid and oxygen, it readily polymerizes to form proanthocyanidins.[7][8]

    • Solution:

      • Storage Conditions: Store the purified solid product at -20°C or below in an amber vial under an inert atmosphere (argon or nitrogen).[3]

      • Solvent for Stock Solutions: Prepare stock solutions in HPLC-grade methanol.[3] Sonicate briefly to ensure full dissolution. Store these solutions under the same cold, inert conditions. Avoid aqueous buffers for long-term storage.

      • Limit Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeatedly warming and cooling the entire batch.

  • Degradation from Analytical Methods:

    • Causality: High temperatures or prolonged exposure to acidic mobile phases during analysis (e.g., HPLC) can degrade the compound on-column.

    • Solution:

      • Use Fresh Samples: Always prepare analytical samples fresh from a stock solution immediately before injection.

      • Control Column Temperature: If available, use a cooled autosampler and column compartment (e.g., 4-10°C).

      • Minimize Acid in Mobile Phase: Use the lowest concentration of acid (e.g., formic acid) necessary to achieve good chromatography.

Experimental Protocols & Workflows

Protocol: Synthesis of (+)-Leucocyanidin from (+)-Dihydroquercetin

This protocol outlines the chemical reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride.[2][6]

Materials:

  • (+)-Dihydroquercetin (taxifolin)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (anhydrous/HPLC grade)

  • Ethyl acetate

  • Acetic acid (glacial)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolution: Dissolve (+)-dihydroquercetin in methanol in a round-bottom flask. A typical concentration is 1-5 mg/mL.

  • Cooling: Place the flask in an ice bath and stir for 15-20 minutes until the solution temperature equilibrates to 0-4°C.[2]

  • Reduction: Add NaBH₄ to the solution portion-wise over 15 minutes with continuous stirring.[6] A significant excess (e.g., 10-25 molar equivalents) is recommended.

  • Reaction: Allow the reaction to proceed at 0-4°C. Monitor its progress by TLC until all starting material is consumed (typically 1-2 hours).[1][6]

  • Quenching: While keeping the flask in the ice bath, carefully add a few drops of acetic acid to decompose the excess NaBH₄.[1] Continue until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low.

  • Extraction: Resuspend the resulting residue in deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with equal volumes of ethyl acetate.[1]

  • Drying and Concentration: Combine the ethyl acetate layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase to dryness under reduced pressure.[1][6]

  • Purification: Dissolve the crude residue in a minimal amount of methanol and purify by preparative HPLC using a C18 column.[1]

Synthesis_Workflow cluster_reaction Step 1: Reaction cluster_workup Step 2: Workup & Isolation cluster_purification Step 3: Purification A Dissolve Dihydroquercetin in Methanol B Cool to 0-4 °C A->B C Add NaBH₄ Portion-wise B->C D Monitor by TLC (1-2h) C->D E Quench with Acetic Acid D->E F Evaporate Methanol E->F Proceed to Workup G Resuspend in H₂O F->G H Extract with Ethyl Acetate (3x) G->H I Dry & Concentrate Organic Phase H->I J Preparative HPLC (C18 Column) I->J Proceed to Purification K Collect & Evaporate Fractions J->K L Characterize by NMR/MS K->L

Caption: General experimental workflow for leucocyanidin synthesis.

Frequently Asked Questions (FAQs)

Q: What are the best HPLC conditions for analyzing my reaction? A: Reversed-phase HPLC is standard. A good starting point is a C18 column with a binary solvent system.[1]

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A Water + 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[1]
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to 30-40% B over 30-40 minutes.[1]
Flow Rate 1.0 mL/min for analytical scale.[1]
Detection UV detector at 280 nm.[1]
Injection Volume 10-20 µL

Q: How do I confirm the structure and stereochemistry of my synthesized leucocyanidin? A: A combination of spectroscopic methods is essential.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₄O₇, Molar Mass: 306.26 g/mol ).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is crucial for determining the stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are required to confirm the 2,3-trans and 3,4-cis/trans configurations by analyzing coupling constants and spatial correlations.[1][2]

Q: Can I synthesize leucocyanidin from (+)-catechin instead of dihydroquercetin? A: Yes, alternative routes have been developed. An efficient, multi-step conversion of (+)-catechin to 2,3-trans-3,4-trans-leucocyanidin has been reported.[9][10] This process involves several steps, including benzylation, acetoxylation, hydrolysis, oxidation, deprotection, and stereoselective reduction.[9][10] It is more complex than the direct reduction of dihydroquercetin but offers an alternative starting material.

Q: What is the biosynthetic role of leucocyanidin? A: In plants, leucocyanidin is a critical branch-point intermediate in the flavonoid pathway.[2][11] It is synthesized from dihydroquercetin by the enzyme Dihydroflavonol 4-reductase (DFR). From there, it can be converted into two major classes of compounds:

  • Anthocyanins (colored pigments): via the enzyme Anthocyanidin Synthase (ANS).[2][12]

  • Proanthocyanidins (condensed tannins): It serves as a precursor to (+)-catechin via Leucocyanidin Reductase (LAR), which is a building block for these polymers.[2][4]

Biosynthesis DHQ (+)-Dihydroquercetin (Taxifolin) LC (+)-Leucocyanidin DHQ->LC DFR CAT (+)-Catechin LC->CAT LAR ANS_p Cyanidin (Anthocyanidin) LC->ANS_p ANS PA Proanthocyanidins (Condensed Tannins) CAT->PA Polymerization

Caption: Simplified biosynthetic role of (+)-Leucocyanidin.

References

  • BenchChem. (2025). Synthesis of (+)-Leucocyanidin from (+)-Dihydroquercetin: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). Technical Guide to (+)-Leucocyanidin: Properties, Synthesis, and Biological Activity.
  • BenchChem. (2025). An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry.
  • Wikipedia. (n.d.). Leucocyanidin.
  • van Jaarsveldt, J., Marais, C., van Tonder, J. H., & Bezuidenhoudt, B. C. B. (n.d.).
  • He, F., Pan, Q.-H., Shi, Y., & Duan, C.-Q. (2008). Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines. Molecules, 13(12), 3007-3040.
  • Who we serve. (2023, May 25).
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for the Analysis of (+)
  • ResearchGate. (n.d.). Flavan-3,4-diols, flavan-4-ols, and flavan-3ols utilized in the synthesis of a comprehensive series of dimeric 5-deoxy proanthocyanidins.
  • Porter, L. J., & Foo, L. Y. (1982). Leucocyanidin: Synthesis and properties of (2R,3S,4R)-(+)-3,4,5,7,3',4'-hexahydroxyflavan. Phytochemistry, 21(12), 2947-2952.
  • BenchChem. (2025). Application Notes & Protocols: (+)-Leucocyanidin as a Standard in Flavonoid Analysis.
  • BenchChem. (2025). A Technical Guide to the Discovery and Isolation of (+)
  • BenchChem. (n.d.). Leucocyanidin for Research.
  • Patras, A., Brunton, N. P., O'Donnell, C., & Tiwari, B. K. (2010). Anthocyanins: Factors Affecting Their Stability and Degradation. Trends in Food Science & Technology, 21(8), 398-409.
  • Cavalcanti, R. N., Santos, D. T., & Meireles, M. A. A. (2011). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Journal of Agricultural and Food Chemistry, 59(23), 12285-12296.
  • Saito, K., Kobayashi, M., Gong, Z., Tanaka, Y., & Yamazaki, M. (2001). Reaction mechanism from leucoanthocyanidin to anthocyanidin 3-glucoside, a key reaction for coloring in anthocyanin biosynthesis. The Journal of biological chemistry, 276(28), 26433–26439.

Sources

Optimization

troubleshooting leucocyanidin stability in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the handling of flavan-3,4-diols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the handling of flavan-3,4-diols. Historically, leucocyanidins were considered inherently unstable in aqueous media, which severely complicated enzymatic assays involving leucoanthocyanidin reductase (LAR) or anthocyanidin synthase (ANS). However, field-proven insights and recent empirical data demonstrate that with precise control over thermodynamics, pH, and oxidative stress, aqueous stability can be rigorously maintained.

This guide abandons generic advice to focus on the mechanistic causality behind leucocyanidin degradation, providing you with self-validating protocols to ensure absolute experimental integrity.

Section 1: Core Troubleshooting & FAQs

Q1: My leucocyanidin aqueous stock solution degrades rapidly at room temperature. How stable is it, really? Analysis & Causality: For years, the implicit assumption in flavonoid research was that flavan-3,4-diols are highly unstable in water. However, quantitative studies have definitively shown that the two primary stereoisomers (3,4-cis- and 3,4-trans-leucocyanidin) are quite stable in aqueous solutions when stored at −20 °C[1]. The causality of room-temperature degradation lies in thermodynamically favorable non-enzymatic dehydration. At 25 °C, the 3,4-diol system is highly susceptible to spontaneous C3-C4 dehydration. Resolution: Store aqueous stocks strictly at −20 °C. Under these conditions, enzymatic and chromatographic quantification confirms less than 6% loss over a 70-day period[1].

Q2: My colorless leucocyanidin solution is turning pink/red over time. What is the mechanism, and how do I prevent it? Analysis & Causality: A shift to a pink or red hue indicates the formation of cyanidin in its flavylium cation form[2]. This is an acid-catalyzed, non-enzymatic degradation pathway. In acidic aqueous solutions (pH < 5), leucocyanidin undergoes C2-C3 dehydration. Specifically, the loss of the C2 hydroxyl group yields an intermediate flav-2-en-3,4-diol, which subsequently undergoes a secondary acid-catalyzed dehydration to yield the cyanidin flavylium ion[2][3]. Resolution: Avoid highly acidic environments unless specifically required for epimerization (e.g., converting 3,4-trans to 3,4-cis). Buffer your working solutions to pH 6.0–6.5 (e.g., using 50 mM HEPES) to arrest the acid-catalyzed dehydration pathway[4].

Q3: During in vitro enzymatic assays, I am detecting (+)-dihydroquercetin (DHQ) and quercetin instead of my target products. Is my substrate degrading? Analysis & Causality: Yes. When exposed to oxidizing environments or specific enzymes like Anthocyanidin Synthase (ANS/LDOX), leucocyanidin is oxidized. ANS catalyzes a C3-hydroxylation to form a 3,3-gem-diol intermediate (e.g., 2R,4S-flavan-3,3,4-triol)[2]. This intermediate is highly unstable and undergoes non-enzymatic dehydration. The dehydration product exists in a tautomeric equilibrium with (+)-DHQ[2]. Further oxidation or non-enzymatic degradation of these intermediates yields quercetin and (-)-epiDHQ[5]. Resolution: To isolate non-enzymatic degradation from enzymatic oxidation, run parallel negative controls (boiled enzyme or no-enzyme). Ensure your buffers are degassed to remove dissolved oxygen, and consider adding mild antioxidants if compatible with your downstream assay[4].

Section 2: Quantitative Stability Profiles

To facilitate rapid experimental design, the following table summarizes the quantitative stability parameters and major degradants of leucocyanidin under varying aqueous conditions.

ParameterExperimental ConditionObserved Effect / Half-LifeMajor DegradantsRef.
Temperature -20 °C (Aqueous H₂O)Highly stable; < 6% loss over 70 daysNegligible[1]
Temperature 25 °C (Aqueous H₂O)Rapid degradation (hours to days)(+)-DHQ, (-)-epiDHQ[2]
pH Acidic (pH < 4.0)Acid-catalyzed dehydrationCyanidin (flavylium ion)[2][3]
pH Slightly Acidic (pH 6.5)Optimal for enzymatic assays (e.g., LAR)Stable during assay window[4]
Oxidation Presence of O₂ / ANSC3-hydroxylation & dehydration3,3,4-triols, Quercetin[2][5]

Section 3: Validated Experimental Protocols

Every protocol in your workflow must be a self-validating system. The following methodologies incorporate built-in quality control checks to ensure data reliability.

Protocol 1: Preparation and Storage of High-Stability Aqueous Leucocyanidin Stock

Self-validating mechanism: By verifying the 280 nm absorbance before and after storage, the system ensures substrate integrity prior to enzymatic introduction.

  • Lyophilization: Ensure the purified (+)-2,3-trans-3,4-cis-leucocyanidin is fully lyophilized to a dry powder to prevent premature hydrolysis during dry storage.

  • Solubilization: Dissolve 5 mg of the powder in 2 mL of ultra-pure, degassed HPLC-grade H₂O to achieve a concentrated stock[4].

  • Aliquotting: Immediately divide the solution into 50 µL aliquots in amber microcentrifuge tubes to minimize freeze-thaw cycles and photolytic degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a −20 °C freezer.

  • Validation: Prior to use, measure the absorbance at 280 nm. A stable A280 reading compared to the day-zero baseline confirms the absence of significant degradation[1].

Protocol 2: Reverse-Phase HPLC Monitoring of Degradation

Self-validating mechanism: Chromatographic separation of the substrate from its specific degradants (DHQ, cyanidin) provides a definitive mass balance, distinguishing between precipitation and chemical degradation.

  • Sample Preparation: Dilute the aqueous leucocyanidin sample to 0.025 mg/mL in 50 mM HEPES buffer (pH 6.5) containing 10 mM NaCl[4].

  • Column Selection: Utilize a C18 reverse-phase column (e.g., μBondapak C18) to ensure adequate retention of the highly polar 3,4-diols[1].

  • Mobile Phase: Employ a gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B). Critical Note: Keep the residence time in the acidic mobile phase brief to prevent on-column dehydration.

  • Detection: Monitor the eluent at 280 nm to quantify leucocyanidin and DHQ, and simultaneously at 520 nm to detect any cyanidin formation.

  • Analysis: Calculate the percentage loss by integrating the peak area of leucocyanidin relative to a stable internal standard.

Section 4: Mechanistic Visualizations

Pathway LC Leucocyanidin (Flavan-3,4-diol) Triol Flavan-3,3,4-triol (Unstable) LC->Triol ANS / O2 (C3-Hydroxylation) Flaven Flav-2-en-3,4-diol (Intermediate) LC->Flaven Acidic pH (-H2O at C2-C3) DHQ (+)-Dihydroquercetin (DHQ) Triol->DHQ Non-enzymatic Dehydration Quercetin Quercetin Triol->Quercetin ANS-catalyzed Dehydration DHQ->Quercetin Oxidation Cyanidin Cyanidin (Flavylium Ion) Flaven->Cyanidin Acid-catalyzed Dehydration

Caption: Mechanistic pathways of leucocyanidin degradation via enzymatic oxidation and acid-catalyzed dehydration.

Workflow Start Aqueous Leucocyanidin Stock Preparation CheckColor Visual Inspection: Is the solution turning pink/red? Start->CheckColor Acidic Acid-Catalyzed Degradation (Cyanidin Formation) CheckColor->Acidic Yes CheckHPLC HPLC Analysis (280nm): Are DHQ/Quercetin peaks present? CheckColor->CheckHPLC No Buffer Action: Buffer to pH 6.0-6.5 Store at -20°C Acidic->Buffer Oxidation Oxidative Degradation CheckHPLC->Oxidation Yes Stable Stable Stock Confirmed (<6% loss over 70 days) CheckHPLC->Stable No Degas Action: Degas buffers, use inert atmosphere Oxidation->Degas

Caption: Step-by-step diagnostic workflow for identifying and resolving leucocyanidin instability in aqueous solutions.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Leucocyanidin HPLC Separation

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of leucocyanidin. This guide is designed for researchers, scientists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of leucocyanidin. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. Leucocyanidin, a colorless leucoanthocyanidin and a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins, presents unique separation challenges due to its structural complexity and reactivity.[1][2] This document provides in-depth, field-proven insights into optimizing your mobile phase to achieve robust and reproducible separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the HPLC analysis of leucocyanidin and related flavonoids.

Q1: What is leucocyanidin and why is its HPLC separation challenging?

Leucocyanidin is a flavan-3,4-diol, a type of flavonoid.[1] Its chemical structure (C₁₅H₁₄O₇) includes multiple hydroxyl groups, making it highly polar and susceptible to secondary interactions with the HPLC stationary phase.[3][4] The primary challenges in its separation include:

  • Peak Tailing: The phenolic hydroxyl groups can interact strongly with residual silanol groups on silica-based C18 columns, leading to asymmetrical peak shapes.[5][6]

  • Co-elution: In complex matrices like plant extracts, leucocyanidin often co-elutes with structurally similar flavonoids and proanthocyanidins.[7]

  • Stability Issues: Leucocyanidin can be unstable, particularly at non-acidic pH, and may undergo condensation reactions to form procyanidins.[2][8]

Q2: What are the typical starting conditions for a reverse-phase HPLC separation of leucocyanidin?

A good starting point for method development for leucocyanidin and similar flavonoids is a reverse-phase C18 column.[9][10] The mobile phase typically consists of a two-solvent system:

  • Solvent A (Aqueous): Water, acidified to a pH between 2.5 and 3.5.[11] This is critical to suppress the ionization of phenolic hydroxyls and silanol groups, thereby improving peak shape.[12][13] Common acids include formic acid, acetic acid, or trifluoroacetic acid (TFA), often at concentrations of 0.1% to 2%.[14][15][16]

  • Solvent B (Organic): Acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure compared to methanol for flavonoid separations.[11][17]

A gradient elution is almost always necessary, starting with a low percentage of the organic modifier and gradually increasing it to elute more hydrophobic compounds.[18][19]

Q3: What is the role of the organic modifier in the mobile phase?

In reverse-phase HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. The organic modifier (acetonitrile or methanol) is less polar than water. Increasing the concentration of the organic modifier in the mobile phase decreases its polarity.[20] This weakens the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to elute from the column more quickly.[20] The choice and gradient profile of the organic modifier are primary tools for controlling retention time and selectivity.[17]

Q4: Why is pH control of the aqueous mobile phase so critical for leucocyanidin analysis?

Controlling the mobile phase pH is arguably the most critical factor for the successful separation of ionizable compounds like leucocyanidin.[12][21]

  • Analyte Ionization: Leucocyanidin has multiple phenolic hydroxyl groups, which are weakly acidic. At a pH close to their pKa, these groups can exist in both ionized (phenolate) and non-ionized (phenolic) forms. The ionized form is more polar and will have a shorter retention time. A mix of forms leads to broad or split peaks.[12][13]

  • Stationary Phase Interactions: The silica backbone of most reverse-phase columns has silanol groups (Si-OH) that can become ionized (Si-O⁻) at pH values above ~3.5. These negatively charged sites can cause strong, undesirable ionic interactions with any positively charged analytes or secondary interactions with polar compounds, leading to severe peak tailing.[6][22]

By maintaining a low pH (typically 2.5-3.5), both the analyte and the silanol groups remain in their neutral, protonated forms, leading to sharper, more symmetrical peaks and more stable retention times.[17]

Q5: What are the most common additives used in the mobile phase and why?

Besides acids for pH control, other additives can be used:

  • Buffers: To ensure a stable pH throughout the gradient run, a buffer (e.g., phosphate or formate) can be used. This is crucial for reproducibility, as even small pH shifts can alter retention times.[12][19]

  • Ion-Pairing Reagents: For highly polar or ionic analytes that are still difficult to retain, an ion-pairing reagent (e.g., tetra-butylammonium salts) can be added to the mobile phase.[23] This reagent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on a reverse-phase column. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, with a focus on mobile phase optimization.

Problem 1: Poor Peak Resolution / Co-elution of Peaks

Q: My leucocyanidin peak is not well-separated from other components in the sample. How can I improve the resolution?

A: Poor resolution means the peaks are too close together. Resolution is a function of column efficiency, retention, and selectivity. The mobile phase has a profound impact on retention and selectivity.

Underlying Cause: The primary cause is insufficient difference in the partitioning behavior of leucocyanidin and the co-eluting compounds between the stationary and mobile phases. To improve this, you must alter the "selectivity" of your chromatographic system.

Troubleshooting Workflow:

  • Optimize the Gradient Slope: This is the most powerful first step. A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) gives the analytes more time to interact with the stationary phase, which often improves the separation of closely eluting peaks.[19]

    • Protocol: If your initial gradient is 5-95% B over 20 minutes, try extending it to 5-95% B over 40 minutes. Observe the change in the resolution between your target peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with analytes differently.[17] If you are using acetonitrile, switching to methanol (or a mixture) can significantly alter the elution order and improve selectivity.

    • Protocol: Prepare a mobile phase B using methanol instead of acetonitrile. Run the same gradient program. Note that you may need to adjust the gradient timing, as methanol is a weaker solvent than acetonitrile in reverse-phase HPLC.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the polarity of leucocyanidin and other phenolic compounds differently, thus changing selectivity.[13]

    • Protocol: Prepare mobile phase A with slightly different pH values (e.g., pH 2.5, 2.8, and 3.1) using the same acid. Equilibrate the column thoroughly with each new mobile phase and inject your sample. A pH change of just 0.3 units can sometimes resolve co-eluting peaks.

  • Modify Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve efficiency and sharpen peaks.[24] It can also slightly alter selectivity.

    • Protocol: Test column temperatures at 30°C, 35°C, and 40°C.[14][25] Ensure the system is equilibrated at each new temperature before injection.

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed Step1 Optimize Gradient Slope (Make it shallower) Start->Step1 Step2 Change Organic Modifier (e.g., ACN to MeOH) Step1->Step2 If no improvement End Resolution Improved Step1->End Success Step3 Adjust Mobile Phase pH (e.g., 2.5, 2.8, 3.1) Step2->Step3 If no improvement Step2->End Success Step4 Modify Column Temperature (e.g., 30°C, 35°C, 40°C) Step3->Step4 If no improvement Step3->End Success Step4->End Success

Caption: Workflow for troubleshooting poor peak resolution.
Problem 2: Excessive Peak Tailing

Q: The peak for leucocyanidin is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is characterized by an asymmetrical peak where the latter half is much broader than the front half.[22] This is a classic sign of undesirable secondary interactions.

Underlying Cause: The most common cause of peak tailing for phenolic compounds like leucocyanidin is the interaction between the analyte's hydroxyl groups and active silanol groups on the silica surface of the column packing.[5][6] This is especially problematic if the mobile phase pH is not acidic enough.

Troubleshooting Steps:

  • Verify and Lower Mobile Phase pH: This is the most effective solution. Ensure the pH of your aqueous mobile phase (Solvent A) is firmly in the 2.5-3.0 range.[11] This protonates the silanol groups (Si-OH), minimizing their ability to interact with the polar hydroxyls of leucocyanidin.

    • Protocol: If your pH is 3.5, remake the mobile phase at pH 2.7 using 0.1% formic acid. Ensure the pH is measured accurately after adding the acid to the water.

  • Check for Column Contamination or Degradation: Over time, columns can accumulate contaminants or the stationary phase can degrade, exposing more active silanol sites.[26][27]

    • Protocol: First, try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water, then your mobile phase). If tailing persists, especially for all peaks, the column may be at the end of its life and require replacement.

  • Reduce Sample Mass Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing.[27]

    • Protocol: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

G cluster_0 Effect of Mobile Phase pH on Analyte and Stationary Phase Analyte Analyte Optimal Optimal Condition pH 2.5 - 3.0 Analyte:p2->Optimal StationaryPhase StationaryPhase StationaryPhase:s2->Optimal

Caption: Effect of mobile phase pH on leucocyanidin and the stationary phase.
Problem 3: Inconsistent Retention Times

Q: I am observing significant drift or variability in the retention time of leucocyanidin. What are the likely causes and solutions?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to a problem with the system's equilibrium or the stability of the mobile phase.[12]

Underlying Cause: The most frequent culprits are inadequate column equilibration, poorly prepared mobile phase, or temperature fluctuations.

Troubleshooting Checklist:

  • Ensure Proper Column Equilibration: When changing mobile phases or after the system has been idle, the column needs to be fully equilibrated with the starting conditions of the gradient.

    • Protocol: Flush the column with at least 10-15 column volumes of the initial mobile phase composition before the first injection. For a 150 x 4.6 mm column, this is roughly 15-25 mL.

  • Check Mobile Phase Preparation and Stability:

    • pH Stability: Is your aqueous phase buffered? If not, absorption of atmospheric CO₂ can slightly lower the pH over time, causing retention drift for pH-sensitive compounds. A buffer concentration of 10-25 mM is usually sufficient.[5][19]

    • Solvent Evaporation: Ensure solvent bottles are properly covered. Preferential evaporation of the more volatile component (e.g., acetonitrile) from a premixed mobile phase will change its composition and affect retention times.

    • Freshness: Always use freshly prepared mobile phases.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.[18][24]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Systematic Approach to Gradient Optimization

This protocol provides a structured way to develop a gradient method from scratch.

  • Run a Scouting Gradient: Perform a fast, wide-range gradient to determine the approximate elution times of all components.

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B in 20 minutes.[19]

  • Calculate the Elution %B: Note the retention time (t_R) of leucocyanidin. The approximate percentage of Solvent B at which it elutes can be calculated.

  • Create a Focused Gradient: Design a new, shallower gradient around the elution percentage of your target analyte. For example, if leucocyanidin eluted at 12 minutes in the scouting run (which corresponds to ~50% B), a good second gradient would be 35% to 65% B over 30 minutes. This increases the resolution in the region of interest.

  • Fine-Tune: Make small adjustments to the gradient slope and time to optimize the separation of leucocyanidin from its nearest neighbors.

Table 1: Recommended Starting Gradient Conditions for Leucocyanidin Separation

Time (min) Flow Rate (mL/min) %A (0.1% Formic Acid) %B (Acetonitrile) Curve
0.0 1.0 95 5 Initial
25.0 1.0 50 50 Linear
30.0 1.0 5 95 Linear
35.0 1.0 5 95 Hold
36.0 1.0 95 5 Return

| 45.0 | 1.0 | 95 | 5 | Equilibrate |

This is a general-purpose starting gradient and should be optimized based on the results of a scouting run.

Protocol 2: Mobile Phase pH Screening

This protocol helps determine the optimal pH for peak shape and selectivity.

  • Prepare Mobile Phases: Prepare three separate bottles of Mobile Phase A (e.g., 0.1% TFA, 0.1% Formic Acid, 0.1% Acetic Acid in water) to achieve different pH levels (e.g., ~2.0, ~2.7, ~3.3).

  • Equilibrate System: For each pH level, thoroughly flush the entire HPLC system and column with the new mobile phase A before introducing mobile phase B and running the gradient.

  • Run Analysis: Inject your standard or sample using the same gradient program for each pH condition.

  • Evaluate Results: Compare the chromatograms for peak shape (tailing factor), resolution between leucocyanidin and adjacent peaks, and retention time.

Table 2: Expected Influence of Mobile Phase pH on Leucocyanidin Retention and Peak Shape

Mobile Phase A Approximate pH Expected Retention Time Expected Peak Shape Rationale
0.1% TFA in Water ~2.0 Longest Sharp, Symmetrical Strong acid fully protonates silanols and analyte.
0.1% Formic Acid in Water ~2.7 Intermediate Sharp, Symmetrical Good balance, widely used for LC-MS compatibility.[14]

| 0.1% Acetic Acid in Water | ~3.3 | Shortest | May show slight tailing | pH is approaching the pKa of some silanols, increasing risk of secondary interactions.[28] |

References

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products. Pharmacognosy Magazine. Available at: [Link]

  • Jang, H. W., et al. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. Available at: [Link]

  • Bhat, F. A., et al. (2021). Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.). Journal of Applied Research on Medicinal and Aromatic Plants. Available at: [Link]

  • de Brito, M. R. M., et al. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Le, V. T., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules. Available at: [Link]

  • Pavarini, L., et al. (2024). Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. MDPI. Available at: [Link]

  • de Souza, M. C., et al. (2022). Optimization of the Acid Cleavage of Proanthocyanidins and Other Polyphenols Extracted from Plant Matrices. Molecules. Available at: [Link]

  • Lattanzio, V., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Available at: [Link]

  • LCGC International. (2017). The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]

  • Midas Pharma. Leucocyanidin. Midas Pharma. Available at: [Link]

  • Gu, L., et al. (2002). Fractionation of polymeric procyanidins from lowbush blueberry and quantification of procyanidins in selected foods with an optimized normal-phase HPLC-MS fluorescent detection method. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Moradi, S., & Nia, A. A. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Chromatographic Science. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Hawach Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Hawach Scientific. Available at: [Link]

  • Kumar, A., et al. (2015). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • Wikipedia. Leucocyanidin. Wikipedia. Available at: [Link]

  • Chong, P. S., et al. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research. Available at: [Link]

  • National Center for Biotechnology Information. Leucocyanidin. PubChem Compound Summary. Available at: [Link]

  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI News. Available at: [Link]

  • Zhao, J., et al. (2008). Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines. Molecules. Available at: [Link]

  • Suedee, A., et al. (2017). A Validated Quantitative HPLC Method for Proanthocyanidin A2 in Pometia pinnata Leaves. Global Journal of Botanical Science. Available at: [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. Available at: [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Stafilov, T., et al. (2012). OPTIMIZATION OF HPLC METHODS FOR SIMULTANEOUS ANALYSIS OF FOOD COLORS. IMEKO. Available at: [Link]

  • Ramli, N. S., et al. (2022). DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Polarity for Leucocyanidin Recovery

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate, quantify, and stabilize leucocyanidin (flavan-3,4-diol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate, quantify, and stabilize leucocyanidin (flavan-3,4-diol). Because leucocyanidins are transient biosynthetic intermediates with multiple hydroxyl groups, they are notoriously unstable and highly sensitive to solvent polarity.

This guide is designed to move beyond basic recipes. Here, we will troubleshoot the physicochemical causality behind extraction failures and provide self-validating protocols to maximize your recovery yields.

Section 1: Core Concepts & Solvent Polarity Mechanics (FAQ)

Q: Why does leucocyanidin exhibit such narrow solubility windows compared to other flavonoids? A: The solubility of leucocyanidin is dictated by its flavan-3,4-diol structure. While the hydrocarbon flavan skeleton provides some hydrophobic character, the presence of multiple hydroxyl groups makes the molecule highly polar. Consequently, leucocyanidin is soluble in water, alcohols (ethanol/methanol), acetone, and dimethyl sulfoxide (DMSO), but it is practically insoluble in non-polar organic solvents like petroleum ether, chloroform, or diethyl ether[1]. To effectively extract it from dense plant matrices, you must use a binary solvent system (e.g., 70% acetone/water) where water swells the cellular matrix and acetone actively disrupts the hydrogen bonding between the target molecules and plant cellulose[2][3].

Q: How does solvent choice prevent the co-extraction of highly polymeric proanthocyanidins (tannins)? A: If you only use aqueous acetone or methanol, you will co-extract highly polymerized tannins that mask the monomeric leucocyanidin signal during HPLC analysis. The solution is polarity-driven Liquid-Liquid Extraction (LLE). By evaporating the primary organic solvent (acetone) and partitioning the remaining aqueous phase with ethyl acetate , you create a highly selective biphasic system. Ethyl acetate has the exact moderate polarity required to pull monomeric flavan-3,4-diols into the organic phase, while the highly polar polymeric tannins and sugars remain trapped in the aqueous phase[4][5].

Section 2: Troubleshooting Extraction & Recovery (Q&A)

Q: My leucocyanidin extract is turning brown and losing yield during solvent evaporation. What is causing this? A: You are likely observing acid-catalyzed polymerization (phlobaphene formation) or degradation. Leucocyanidins are highly unstable in warm, acidic aqueous environments. When you evaporate your primary extraction solvent, the temperature must be strictly maintained below 40°C under reduced pressure[2]. Furthermore, prolonged exposure to acidic aqueous conditions (pH < 3.5) causes the molecule to lose a water molecule at the C4 position, forming a reactive carbocation. This leads to rapid epimerization (conversion between 3,4-trans and 3,4-cis isomers) or irreversible polymerization[3][4].

Q: I am trying to prepare a high-concentration stock solution for in vitro assays, but the purified powder crashes out in aqueous buffers. How do I fix this? A: Despite having polar hydroxyl groups, purified leucocyanidin exhibits poor aqueous solubility at high concentrations[6]. Do not attempt to dissolve the dry powder directly into saline or PBS.

  • Primary Stock: Dissolve the standard in 100% newly opened, anhydrous DMSO. With the aid of ultrasonication, leucocyanidin is highly soluble in DMSO up to 100 mg/mL (326.51 mM)[6][7].

  • Working Solution: To prevent precipitation upon introduction to aqueous media, use a step-wise co-solvent protocol. A validated formulation is: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline. Alternatively, complexation with cyclodextrins (e.g., 20% SBE-β-CD in saline) will yield a clear, stable solution at ≥ 2.5 mg/mL[7].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating workflows. The success of Protocol 1 can be immediately validated by the phase separation clarity, and Protocol 2 validates the structural integrity of the recovered molecule.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Monomer Isolation

This protocol leverages polarity differentials to separate leucocyanidin from polymeric tannins.

  • Primary Extraction: Weigh 1 g of homogenized, lyophilized plant material (e.g., grape seed or pine bark) into a centrifuge tube. Add 10 mL of extraction solvent (70% Acetone / 29.5% Water / 0.5% Acetic Acid)[2].

  • Mechanical Disruption: Vortex for 1 minute, then sonicate in a water bath at room temperature for 30 minutes to maximize solvent penetration[2][3].

  • Phase Separation: Centrifuge at 4000 rpm for 15 minutes. Collect the supernatant[2].

  • Solvent Evaporation (Critical Step): Evaporate the acetone from the supernatant using a rotary evaporator. Strictly maintain the water bath below 40°C to prevent thermal degradation[2].

  • Aqueous Stabilization: Adjust the remaining aqueous phase to pH 4.0 using 0.5 M phosphate buffer to stabilize the 3,4-trans-leucocyanidin isomer[4].

  • Ethyl Acetate Partitioning: Add an equal volume of ethyl acetate to the aqueous phase (1:1 v/v). Shake vigorously and allow the biphasic system to separate. Extract 3 times[4].

  • Recovery: Pool the ethyl acetate fractions (top layer). Evaporate the ethyl acetate under vacuum, freeze the residue in liquid nitrogen, and lyophilize to obtain a yellowish/white powder[4].

Protocol 2: RP-HPLC-UV Quantification

This protocol ensures baseline resolution of leucocyanidin from structurally similar flavan-3-ols.

  • Sample Prep: Reconstitute 1 mg of the lyophilized extract in 1 mL of HPLC-grade methanol. Filter through a 0.45 µm PTFE syringe filter[2].

  • Column Selection: Use a C18 reversed-phase analytical column (e.g., 5 µm, 4.6 × 250 mm) maintained at 30°C[2][4].

  • Mobile Phase:

    • Solvent A: Ultrapure water acidified with 0.1% (v/v) trifluoroacetic acid (TFA) or acetic acid.

    • Solvent B: Methanol acidified with 0.1% TFA[4].

  • Gradient Elution: Run a linear gradient from 20% to 90% Solvent B over 25 minutes at a flow rate of 1.0 mL/min[4].

  • Detection: Monitor UV absorbance at 280 nm. Compare peak areas to a certified (+)-leucocyanidin calibration curve[2][4].

Section 4: Quantitative Data Summary

The table below synthesizes the relationship between solvent polarity, solubilization capacity, and the risk of molecular degradation during leucocyanidin handling.

Solvent SystemApprox. Polarity IndexSolubilization TargetApplication StageEpimerization / Degradation Risk
100% DMSO 7.2Up to 100 mg/mL[6][7]Stock Solution PrepLow (if anhydrous and stored at -80°C)
70% Acetone (aq) 5.1Total Phenolics & MonomersPrimary ExtractionLow (if evaporated < 40°C)[2]
80% Methanol (aq) 5.1Total PhenolicsPrimary ExtractionModerate (Acidic methanol can form methyl ethers)[3]
Ethyl Acetate 4.4Monomeric Flavan-3,4-diolsLiquid-Liquid PartitioningLow (Highly stable organic phase)[4][5]
Acidic Water (pH < 3.5) 9.0Poor (Precipitation risk)Aqueous WashingHigh (Drives carbocation formation)[4]
Petroleum Ether 0.1Insoluble[1]Defatting (Discarded)None (Does not interact with target)

Section 5: Visualizations

Extraction & Partitioning Logic

The following diagram illustrates the polarity-driven fractionation logic required to isolate monomeric leucocyanidin from complex plant matrices.

Workflow A Raw Plant Matrix (e.g., Grape Seed/Bark) B Primary Extraction (70% Acetone / 0.5% Acetic Acid) A->B Homogenization & Sonication C Centrifugation & Supernatant Collection B->C 4000 rpm, 15 min D Solvent Evaporation (<40°C, Vacuum) C->D Remove Acetone E Aqueous Resuspension (pH 4.0 Buffer) D->E Stabilize Monomers F Liquid-Liquid Extraction (Ethyl Acetate Partitioning) E->F Add EtOAc (1:1 v/v) G Organic Phase (Monomeric Leucocyanidin) F->G Non-polar/Mid-polar Migration H Aqueous Phase (Polymeric Tannins/Sugars) F->H Highly Polar Retention

Caption: Workflow for polarity-driven leucocyanidin extraction and purification.

Mechanistic Pathway of Degradation

Prolonged exposure to highly polar, acidic aqueous solvents drives the epimerization of leucocyanidin. Understanding this causality is critical for optimizing recovery.

Epimerization N1 3,4-trans-Leucocyanidin (Kinetic Product) N2 Carbocation Intermediate (C4 Position) N1->N2 Protonation & H2O loss N2->N1 Reversible Pathway N3 3,4-cis-Leucocyanidin (Thermodynamic Product) N2->N3 H2O Nucleophilic Attack N4 Acidic Aqueous Solvent (pH < 3.5, Heat) N4->N2 Catalyzes cleavage

Caption: Acid-catalyzed epimerization pathway of leucocyanidin stereoisomers.

References

  • Leucocyanidin Chemical Index D
  • Technical Support Center: Enhancing Aqueous Solubility of (+)-Leucocyanidin. Benchchem.
  • Leucocyanidin | N
  • HPLC method for (+)
  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns.
  • Free radical scavenging activity, phenolic contents and phytochemical evaluation of different extracts of stem bark of Butea monosperma (Lam.) Kuntze. Taylor & Francis Online.
  • Dual activity of anthocyanidin reductase supports the dominant plant proanthocyanidin extension unit p
  • Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). MDPI.

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Reference Data & Comparative Studies

Validation

leucocyanidin vs taxifolin structural and functional differences

Structural and Functional Divergence of (+)-Taxifolin and (+)-Leucocyanidin: A Comprehensive Guide for Drug Development As a Senior Application Scientist, understanding the nuanced differences between closely related phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Divergence of (+)-Taxifolin and (+)-Leucocyanidin: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, understanding the nuanced differences between closely related phytochemicals is paramount for successful drug development and assay design. (+)-Taxifolin and (+)-Leucocyanidin are two pivotal flavonoids that share a nearly identical carbon backbone but diverge critically at a single functional group. This subtle structural shift dictates entirely different metabolic fates, stability profiles, and pharmacological targets.

This guide provides an objective, data-driven comparison of their structural chemistry, biological activities, and the self-validating experimental protocols required to synthesize and analyze them.

Structural Chemistry & Physicochemical Properties

Both compounds belong to the flavonoid family, characterized by a C6-C3-C6 skeleton. The critical divergence lies at the C4 position of the heterocyclic C-ring .

  • (+)-Taxifolin (Dihydroquercetin): Classified as a flavanonol (dihydroflavonol), taxifolin possesses a carbonyl group (ketone) at the C4 position[1]. This 4-oxo function, combined with the 5- and 7-hydroxyl groups, creates a conjugated resonance structure that significantly enhances its stability and free radical scavenging capacity[2].

  • (+)-Leucocyanidin: Classified as a flavan-3,4-diol (leucoanthocyanidin), leucocyanidin is formed when the C4 carbonyl of taxifolin is reduced to a hydroxyl group [3]. The loss of the ketone removes the resonance stabilization with the A-ring, making leucocyanidin highly reactive and prone to spontaneous polymerization into proanthocyanidins (condensed tannins)[3].

Table 1: Chemical Identifiers and Structural Properties

Property (+)-Taxifolin (+)-Leucocyanidin
Chemical Class Flavanonol (Dihydroflavonol)[1] Flavan-3,4-diol (Leucoanthocyanidin)[3]
CAS Number 480-18-2[1] 69256-15-1[3]
Molecular Formula C₁₅H₁₂O₇ C₁₅H₁₄O₇[3]
Molecular Weight 304.25 g/mol 306.27 g/mol [3]
C4 Functional Group Carbonyl (Ketone, C=O) Hydroxyl (-OH)

| Stability Profile | Highly stable in solid state | Highly reactive; polymerizes easily |

Biosynthetic Pathway & Metabolic Fate

In plant secondary metabolism, taxifolin and leucocyanidin represent sequential nodes in the flavonoid biosynthesis network. The conversion is strictly unidirectional in nature, catalyzed by Dihydroflavonol 4-reductase (DFR) , which utilizes NADPH to stereospecifically reduce the C4 carbonyl of taxifolin into the C4 hydroxyl of leucocyanidin[4]. Once formed, leucocyanidin serves as the direct precursor to both colored anthocyanins (via Anthocyanidin synthase, ANS) and colorless proanthocyanidins[4].

Biosynthesis Taxifolin (+)-Taxifolin (C4-Ketone) Leucocyanidin (+)-Leucocyanidin (C4-Hydroxyl) Taxifolin->Leucocyanidin DFR (Reduction) Catechin (+)-Catechin (Flavan-3-ol) Leucocyanidin->Catechin LAR (Reduction) Proanthocyanidins Proanthocyanidins (Condensed Tannins) Leucocyanidin->Proanthocyanidins Polymerization Anthocyanins Anthocyanins (Pigments) Leucocyanidin->Anthocyanins ANS (Oxidation) Catechin->Proanthocyanidins Polymerization

Caption: Flavonoid biosynthetic pathway detailing the enzymatic conversion of taxifolin to leucocyanidin.

Comparative Pharmacological Activities

The structural shift from a ketone to a hydroxyl group dramatically alters the biological targets of these molecules.

Taxifolin is a potent, standalone therapeutic agent. Its superior antioxidant capacity (outperforming standard flavonoids like quercetin) is driven by the resonance stability of its phenolic rings and the 4-oxo function[2]. It actively modulates the PI3K/Akt and NF-κB signaling pathways, offering profound hepatoprotective, cardiovascular, and anti-angiogenic benefits[5].

Leucocyanidin , while possessing intrinsic anti-ulcerogenic (protecting gastric mucosa)[6] and anti-diabetic properties (lowering blood sugar and increasing serum insulin)[7], exerts much of its biological influence indirectly. In physiological environments, it rapidly polymerizes into proanthocyanidins, which subsequently inhibit inflammatory responses by modulating MAPK and NF-κB pathways[3].

Table 2: Comparative Pharmacological Profile

Parameter (+)-Taxifolin (+)-Leucocyanidin
Primary Antioxidant Mechanism Direct ROS scavenging via A/B ring OH and C4-oxo resonance[2] Radical scavenging via catechol B-ring; indirect via polymeric forms[3]
Key Signaling Modulation Inhibits NF-κB; Activates PI3K/Akt and Nrf2/HO-1[5] Modulates MAPK and NF-κB (primarily via proanthocyanidins)[3]

| Distinct Therapeutic Focus | Cardiovascular health, hepatoprotection, anti-angiogenesis[5] | Anti-ulcerogenic, anti-diabetic, mucosal protection[6][7] |

Experimental Workflows & Protocols

To rigorously study these compounds, researchers must utilize validated protocols that account for their distinct chemical stabilities. Below are two foundational workflows designed with built-in causality and self-validation.

Protocol 1: Stereoselective Chemical Synthesis of (+)-Leucocyanidin

Causality Behind Reagent Selection: To synthesize (+)-leucocyanidin from (+)-taxifolin, Sodium borohydride (NaBH₄) is explicitly chosen over stronger hydrides (e.g., LiAlH₄). NaBH₄ provides chemoselective reduction of the C4-ketone without risking the cleavage of the sensitive heterocyclic C-ring[8]. The reaction must be maintained strictly at 0°C to suppress exothermic side reactions and prevent the acid-catalyzed polymerization of the highly reactive flavan-3,4-diol product[8].

  • Dissolution: Dissolve 100 mg of (+)-taxifolin in 10 mL of an ethanol/water mixture (80:20 v/v)[8].

  • Reduction: Submerge the reaction vessel in an ice bath (0°C). Add a 25-fold mass excess of NaBH₄ portion-wise under continuous magnetic stirring[3].

  • System Validation (Reaction Monitoring): This makes the protocol self-validating. Monitor the reaction via Thin-Layer Chromatography (TLC). Do not proceed until the taxifolin spot (higher Rf) is entirely consumed and replaced by the leucocyanidin spot (lower Rf due to increased polarity from the new hydroxyl group)[8].

  • Quenching & Purification: Quench the reaction carefully with cold dilute acetic acid to neutralize excess NaBH₄. Purify the crude product using RP-HPLC on a C18 column (Mobile Phase: Water/Acetonitrile with 0.1% formic acid)[8].

  • Structural Confirmation: Lyophilize the collected fractions and confirm the 2,3-trans-3,4-cis stereochemistry using 1D and 2D NMR spectroscopy[8].

Workflow Step1 1. Substrate Preparation Dissolve (+)-Taxifolin in EtOH/H2O Step2 2. Chemoselective Reduction Add NaBH4 at 0°C Step1->Step2 Step3 3. System Validation (TLC) Monitor C4-Ketone depletion Step2->Step3 Step4 4. Product Isolation RP-HPLC (C18) Purification Step3->Step4 Step5 5. Structural Confirmation 1D/2D NMR Analysis Step4->Step5

Caption: Self-validating experimental workflow for the chemical synthesis of (+)-leucocyanidin.

Protocol 2: Comparative DPPH Radical Scavenging Assay

Causality Behind Assay Design: The structural difference at C4 fundamentally alters electron donation kinetics. Taxifolin’s C4-oxo group provides resonance stabilization for the resulting radical, leading to rapid single electron transfer (SET)[2]. Leucocyanidin relies primarily on hydrogen atom transfer (HAT) from its B-ring. By measuring absorbance decay over a kinetic window, we can mathematically differentiate these mechanisms.

  • Preparation: Prepare 0.1 mM solutions of DPPH in methanol. Prepare serial dilutions (10–100 µM) of both (+)-taxifolin and (+)-leucocyanidin in methanol[3].

  • Reaction Setup: In a 96-well microplate, add 200 µL of the DPPH solution to 50 µL of each flavonoid concentration[3]. Include a blank (methanol only) and a control (DPPH + methanol).

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 517 nm every 2 minutes for a total of 30 minutes at room temperature in the dark[3].

  • Data Synthesis: Calculate the IC₅₀ values and plot the kinetic decay curves. Taxifolin will exhibit a steeper initial decay curve due to the resonance-stabilized SET mechanism facilitated by the C4-ketone.

References

  • Benchchem. "Technical Guide to (+)-Leucocyanidin: Properties, Synthesis, and Biological Activity." 3

  • Benchchem. "Literature review on (+)-Leucocyanidin biological activity." 7

  • National Center for Biotechnology Information (PMC). "An insight into novel therapeutic potentials of taxifolin." 2

  • Preprints.org. "Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review." 5

  • MedChemExpress. "Leucocyanidin | Natural Product." 6

  • MDPI. "The Flavonoid Biosynthesis Network in Plants." 4

  • ChemicalBook. "Taxifolin | 480-18-2." 1

  • Benchchem. "Synthesis of (+)-Leucocyanidin from (+)-Dihydroquercetin: Application Notes and Protocols for Researchers." 8

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Comparative

A Senior Application Scientist's Guide to Leucocyanidin Analytical Method Validation: Principles, Protocols, and Practical Insights

For researchers, scientists, and drug development professionals, the robust and reliable quantification of leucocyanidin is paramount. As a colorless precursor to both proanthocyanidins (condensed tannins) and anthocyani...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of leucocyanidin is paramount. As a colorless precursor to both proanthocyanidins (condensed tannins) and anthocyanins, its accurate measurement is critical for everything from phytochemical analysis to the quality control of botanical drugs and nutraceuticals.[1][2] However, the inherent instability and complex stereochemistry of leucocyanidin present significant analytical challenges.[3][4]

This guide provides an in-depth framework for developing and validating analytical methods for leucocyanidin. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each validation parameter, compare common analytical techniques, and provide detailed, field-tested protocols. Our approach is grounded in the authoritative principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, ensuring a scientifically sound and regulatory-compliant validation process.[5][6]

The Analytical Challenge: Understanding Leucocyanidin's Nature

Leucocyanidin (C₁₅H₁₄O₇) is a flavan-3,4-diol that is notoriously susceptible to degradation.[7][8] Factors such as pH, temperature, and light can readily induce its conversion into colored anthocyanins or polymerization into proanthocyanidins.[4][9][10] This instability is not a flaw to be overcome, but a core property that must be respected and controlled for during method development and validation. An analytical method that fails to account for this will produce unreliable and irreproducible data. The primary goal of validation, therefore, is to demonstrate that the chosen method is fit for its intended purpose, providing consistent and accurate results despite these challenges.[6][11]

Part 1: Selecting the Right Analytical Technique

The choice of analytical instrumentation is the foundation of your method. The three most common techniques for flavonoid analysis are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry.

Technique Principle Advantages for Leucocyanidin Analysis Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a mobile and stationary phase.[12][13]High Specificity & Resolution: Can separate leucocyanidin from closely related flavonoids and degradation products.[14][15] High Sensitivity: Excellent for quantifying trace amounts. Quantitative Accuracy: The gold standard for assay and impurity testing.Higher Cost & Complexity: Requires more expertise and investment. Slower Throughput: Sample-by-sample analysis.
HPTLC (High-Performance Thin-Layer Chromatography) Separation on a layer of adsorbent material, offering high sample throughput.[16][17]High Throughput: Multiple samples can be analyzed simultaneously. Cost-Effective: Lower solvent consumption and equipment cost. Versatile: Good for fingerprinting and identification in complex botanical matrices.[16][18]Lower Resolution: Compared to HPLC, may not fully separate all related compounds. Semi-Quantitative: While quantitative analysis is possible, it is often less precise than HPLC.[19]
UV-Vis Spectrophotometry Measures light absorbance at a specific wavelength.Simple & Rapid: Very fast and requires minimal sample preparation. Cost-Effective: Widely available and inexpensive instrumentation.Low Specificity: Cannot distinguish between leucocyanidin and other compounds that absorb at the same wavelength. Prone to interference from matrix components. Not a stability-indicating method.

Senior Scientist's Recommendation: For drug development, quality control, and any application requiring accurate quantification of leucocyanidin and its degradation products, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the authoritative choice. Its ability to separate and specifically quantify the analyte provides the highest level of scientific integrity. HPTLC serves as an excellent screening and identification tool, particularly for raw botanical materials.[16]

Part 2: The Validation Framework: A Self-Validating System

Method validation is not a series of disconnected tests but a logical, interconnected process where each parameter builds upon the last. The core parameters, as defined by the ICH Q2(R2) guideline, are designed to create a self-validating system that proves the method's suitability.[5][6][20]

Workflow for Leucocyanidin Analytical Method Validation

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Reliability & Transfer P1 Define Analytical Target Profile (ATP) P2 Select Reference Standard P1->P2 P3 Method Optimization (HPLC/HPTLC) P2->P3 V1 Specificity / Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V2->V5 R1 Robustness V4->R1 R2 Solution Stability R1->R2 R3 System Suitability Testing (SST) R2->R3 F F R3->F Final Validation Report

Caption: A workflow diagram illustrating the interconnected phases of analytical method validation.

Part 3: Deep Dive into Validation Protocols

Here, we provide detailed experimental protocols and the scientific rationale for the most critical validation parameters for an HPLC method.

Reference Standards: The Cornerstone of Accuracy

All validation measurements are relative to a reference standard. The purity and identity of this standard are non-negotiable.

  • Action: Procure a leucocyanidin certified reference standard (CRS) from a reputable supplier (e.g., ChromaDex, Spectrum Chemical).[21][22] The certificate of analysis (CoA) should specify purity (typically ≥95%), identity confirmed by NMR or MS, and storage conditions.

  • Rationale: The accuracy of all subsequent measurements is directly tied to the quality of the reference standard. Using a poorly characterized standard will invalidate the entire method.

Specificity: Proving You're Measuring Only Leucocyanidin

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][23]

  • Experimental Protocol:

    • Blank Analysis: Analyze the mobile phase and a sample diluent to ensure no interfering peaks at the retention time of leucocyanidin.

    • Placebo Analysis: Prepare a placebo sample containing all matrix components (e.g., excipients in a drug product) except leucocyanidin. Analyze to check for interference.

    • Forced Degradation (Stress Testing): This is the most critical step for a stability-indicating method.

      • Expose separate solutions of leucocyanidin to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.[10][24]

      • Analyze these stressed samples by HPLC with a DAD.

    • Evaluation: The method is specific if the leucocyanidin peak is resolved from all degradation product peaks and any peaks from the placebo. Peak purity analysis using the DAD software should confirm the spectral homogeneity of the leucocyanidin peak in the presence of its degradants and matrix.[25]

  • Scientist's Note: Forced degradation studies are essential because they demonstrate the method's ability to separate what matters most: the intact analyte from the products formed as it degrades over time. This is the definition of a "stability-indicating" assay, a key requirement for shelf-life studies.[26]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[23]

  • Experimental Protocol:

    • Prepare a stock solution of the leucocyanidin reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration for an assay. For impurity analysis, the range must cover from the reporting threshold to 120% of the specification.[23]

    • Inject each standard in triplicate.

    • Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[25] The y-intercept should be close to zero.

  • Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
804810485047904817
905420540054505423
1006050610060806077
1106640669066506660
1207250721072807247
Linear Regression r² = 0.9998
Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27]

  • Experimental Protocol (Combined):

    • Prepare spiked samples by adding known amounts of leucocyanidin reference standard to a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Repeatability (Intra-assay Precision): Analyze three preparations at each of the three concentration levels on the same day, with the same analyst and equipment (9 total determinations).

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on different equipment.

    • Evaluation:

      • Accuracy: Calculate the percent recovery for each determination. The mean recovery should be within 98.0% to 102.0% for an assay.[27]

      • Precision: Calculate the Relative Standard Deviation (%RSD) for the replicate preparations at each level. The %RSD should typically be ≤ 2%.

  • Data Presentation:

LevelDay 1 (Analyst 1) % Recovery (%RSD)Day 2 (Analyst 2) % Recovery (%RSD)
80%99.5% (RSD = 0.8%)100.2% (RSD = 1.1%)
100%100.8% (RSD = 0.6%)100.5% (RSD = 0.9%)
120%99.1% (RSD = 0.9%)99.8% (RSD = 1.3%)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height from a low-concentration sample with the noise from a blank injection.

    • Evaluation:

      • LOD is typically established at a S/N ratio of 3:1.

      • LOQ is typically established at a S/N ratio of 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23]

  • Experimental Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic solvent)

    • Analyze a standard solution under each modified condition.

    • Evaluation: Assess the impact on system suitability parameters (e.g., peak tailing, resolution) and the final quantified result. The method is robust if the results remain within the acceptance criteria for system suitability and the quantified value is not significantly affected.

Interrelationship of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Range Range Linearity->Range defines boundaries LOQ LOQ Linearity->LOQ lower limit Accuracy Accuracy Range->Accuracy tested within Precision Precision Range->Precision tested within Robustness Robustness Accuracy->Robustness must be maintained Precision->Robustness must be maintained

Caption: Relationship diagram showing how validation parameters are logically interconnected.

Conclusion

Validating an analytical method for a challenging molecule like leucocyanidin is a rigorous but essential process. It is the formal demonstration that the method is scientifically sound and fit for its purpose. By grounding the validation plan in the principles of the ICH Q2(R2) guideline and understanding the scientific rationale behind each parameter, researchers can generate data that is trustworthy, reliable, and defensible. This guide provides the framework and practical protocols to achieve that goal, ensuring the integrity of your analytical results in research, development, and quality control.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. [Link]

  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [Link]

  • Reich, E., & Schibli, A. (2007). Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment. Journal of AOAC International. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Pharmacognosy Reviews. (2023). HPTLC Method Development of Herbal drugs and its Validation: An Overview. [Link]

  • SciELO. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. [Link]

  • National Center for Biotechnology Information. Leucocyanidin. PubChem Compound Database. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • MDPI. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. [Link]

  • MDPI. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]

  • YouTube. (2026). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Journal of Food and Drug Analysis. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. [Link]

  • BMC Chemistry. (2013). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. [Link]

  • ACS Publications. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. [Link]

  • Wikipedia. Leucocyanidin. [Link]

  • Folia Medica. (2024). Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements. [Link]

  • Pharmacognosy Research. (2017). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. [Link]

  • LookChem. LEUCOCYANIDIN: SYNTHESIS AND PROPERTIES OF (2R,3S,4R)-(+)-3,4,5,7,3',4'-HEXAHYDROXYFLAVAN. [Link]

  • African Journal of Biotechnology. (2019). Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. [Link]

  • Molecules. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. [Link]

  • Molecules. (2019). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. [Link]

  • MDPI. (2018). Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions. [Link]

  • African Journal of Biotechnology. Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. [Link]

  • ResearchGate. A Validated Quantitative HPLC Method for Proanthocyanidin A2 in Pometia pinnata Leaves. [Link]

  • MDPI. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. [Link]

  • AtlanChim Pharma. Synthesis of reference standards and their labelled analogs. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins. [Link]

  • Shimadzu Chemistry & Diagnostics. Reference standards. [Link]

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Validation

A Comparative Guide to the Photostability of Leucocyanidin and Anthocyanidin Under UV Light

For researchers, scientists, and drug development professionals working with flavonoids, understanding their stability is paramount. This guide provides an in-depth, objective comparison of the stability of two closely r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with flavonoids, understanding their stability is paramount. This guide provides an in-depth, objective comparison of the stability of two closely related flavonoid classes, leucocyanidins and anthocyanidins, when exposed to ultraviolet (UV) light. We will delve into the underlying chemical principles governing their photostability and present a comprehensive experimental framework for their evaluation, supported by representative data.

The Chemical Dichotomy: Why Structure Dictates Stability

Leucocyanidins and anthocyanidins represent two different oxidation states of a common flavonoid backbone, and this structural variance is the primary determinant of their interaction with UV radiation.

Leucocyanidin , a member of the flavan-3,4-diol family, is a colorless compound.[1] Its core structure consists of a saturated heterocyclic C-ring.[1] This lack of extensive conjugation in the C-ring means that its UV absorption is primarily dictated by the A and B phenolic rings, typically resulting in absorption maxima in the 270-280 nm range.[2]

Anthocyanidins , on the other hand, are the colored aglycones of anthocyanins. Their defining feature is the flavylium cation, a positively charged oxonium ion in the C-ring, which creates a highly conjugated system extending across all three rings (A, B, and C).[3] This extensive π-electron delocalization results in strong absorption in both the UV region (around 270-280 nm) and, notably, the visible region (typically 465-560 nm), which is responsible for their vibrant colors.[2]

This fundamental difference in electronic structure is the linchpin of their differing photostabilities. The conjugated system of anthocyanidins not only makes them efficient absorbers of a broader spectrum of light, including UV-A, but also renders the molecule more susceptible to photochemical reactions.

Mechanisms of UV-Induced Degradation: A Tale of Two Pathways

When flavonoids absorb UV radiation, they are promoted to an excited state.[4] The subsequent relaxation of this energy can lead to chemical degradation through several mechanisms, primarily photo-oxidation.[4]

For both leucocyanidins and anthocyanidins, the presence of multiple hydroxyl groups makes them effective antioxidants but also potential targets for oxidative degradation.[5] However, the specific degradation pathways are influenced by their structural differences.

Anthocyanidins, with their electron-deficient flavylium ring, are particularly prone to nucleophilic attack by water or other solvent molecules, leading to the formation of colorless chalcone pseudobases. This process can be accelerated by UV light. Subsequent oxidative cleavage can lead to the formation of smaller phenolic acids and aldehydes.

Leucocyanidins, while generally more stable due to their less conjugated system, are not inert. UV exposure can still induce the formation of reactive oxygen species (ROS) that can lead to the oxidation of the flavan-3,4-diol structure.[6]

Experimental Framework for Comparative Photostability Analysis

To objectively compare the UV stability of leucocyanidin and anthocyanidin, a controlled experimental setup is crucial. The following protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8]

Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_L Prepare Leucocyanidin Solution (e.g., 50 µM in Methanol) exposure Expose samples in a photostability chamber (ICH Q1B Option 1 or 2) - Controlled UV-A and Visible Light - Temperature and Humidity Control prep_L->exposure prep_A Prepare Anthocyanidin Solution (e.g., 50 µM in Acidified Methanol) prep_A->exposure prep_dark Prepare Dark Controls (wrapped in aluminum foil) prep_dark->exposure sampling Sample at time points (e.g., 0, 2, 4, 8, 24 hours) exposure->sampling hplc HPLC-DAD/UV-Vis Analysis (Quantify remaining parent compound) sampling->hplc lcms LC-MS/MS Analysis (Identify degradation products) sampling->lcms kinetics Calculate Degradation Rate (k) and Half-life (t½) hplc->kinetics lcms->kinetics compare Compare Stability Profiles kinetics->compare

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Disposal Implications

As a Senior Application Scientist, I recognize that the handling and disposal of highly reactive plant metabolites like Leucocyanidin (a flavan-3,4-diol) require more than just a cursory glance at a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of highly reactive plant metabolites like Leucocyanidin (a flavan-3,4-diol) require more than just a cursory glance at a Safety Data Sheet (SDS). While Leucocyanidin is not acutely toxic, its chemical instability, propensity for rapid oxidation, and the organic solvent matrices typically used in its extraction present specific logistical and environmental challenges.

This guide provides a comprehensive, self-validating operational framework for the safe handling, accumulation, and disposal of Leucocyanidin, ensuring strict compliance with institutional and federal environmental guidelines.

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Leucocyanidin is highly reactive; in acidic environments or upon exposure to heat and light, it undergoes autoxidation and dehydration to form colored anthocyanidins (e.g., cyanidin) or polymerizes into complex proanthocyanidins (tannins).

Scientific Rationale: If Leucocyanidin waste is improperly mixed with strong acids or oxidizing agents, it can trigger exothermic degradation. In liquid waste carboys, this polymerization creates unexpected, stubborn precipitates that can foul waste lines, obscure visual inspections of the waste matrix, and complicate downstream processing by waste brokers.

Table 1: Quantitative Data & Operational Implications

PropertyValue / CharacteristicOperational & Disposal Impact
CAS Number 480-17-1Must be explicitly listed on all EPA/NIH chemical waste tags.
Molecular Weight 306.27 g/mol High molecular weight polyphenol; contributes to high Biological Oxygen Demand (BOD) if illegally discharged into wastewater.
Solubility Soluble in Methanol, Ethanol, DMSOLiquid waste streams will typically be classified as Flammable Organic Waste due to the solvent matrix, not the solute itself.
Stability Highly reactive; degrades at room tempWaste containers should be kept in cool, well-ventilated areas away from direct sunlight to prevent pressure buildup from degradation.
Incompatibilities Strong oxidizers, strong acidsMixing with incompatible chemicals is strictly prohibited by EPA and NIH guidelines[1].

Waste Segregation and Storage Workflow

The National Institutes of Health (NIH) and the Environmental Protection Agency (EPA) mandate that chemical waste must be accumulated at or near the point of generation, under strict laboratory personnel control, and segregated based on chemical compatibility[1],[2].

LeucocyanidinDisposal Gen Leucocyanidin Waste Generation Solid Solid Waste (Powder/Residue) Gen->Solid Liquid Liquid Waste (Solvent/Aqueous) Gen->Liquid SegSolid Seal in Original Vial or Double-Bag Solid->SegSolid SegLiquid Compatible Solvent Jug (Non-Halogenated) Liquid->SegLiquid Label Apply EPA/NIH Compliant Tag (List all constituents) SegSolid->Label SegLiquid->Label Storage Secondary Containment (< 60 Days Accumulation) Label->Storage Disposal Licensed Waste Broker Pickup Storage->Disposal

Leucocyanidin waste segregation and disposal workflow.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions; verify the integrity of your waste streams at every step.

Methodology A: Routine Liquid Waste Accumulation

Because Leucocyanidin is typically dissolved in organic solvents (e.g., Methanol) for assays, the primary hazard of the waste stream is flammability.

  • Select the Receptacle: Use an EPA-approved, chemically compatible container (e.g., a high-density polyethylene (HDPE) or amber glass jug). Amber glass is preferred to prevent photo-oxidation of the polyphenol residues.

  • Segregate the Stream: Ensure the container is designated strictly for Non-Halogenated Organic Solvents. Do not mix aqueous wastes with organic solvents, and never introduce peroxide-forming chemicals or strong acids into this container[1].

  • Transfer the Waste: Use an NIH-approved funnel with a secure lid. Pour the Leucocyanidin/solvent mixture slowly to avoid splashing.

    • Validation Step: Observe the solution. If excessive heat is generated or rapid bubbling occurs, stop immediately—this indicates an incompatible cross-contamination in the waste jug.

  • Label Immediately: Attach a Chemical Waste Tag (e.g., NSN-7530-00-L07-5985) as soon as the first drop of waste is added[3]. Do not use abbreviations. Write: "Methanol 95%, Water 4%, Leucocyanidin 1%".

  • Secondary Containment: Place the closed container in a secondary spill tray away from heat sources and ignition points[1],[2].

Methodology B: Solid Waste & Consumables Disposal

Solid waste includes expired Leucocyanidin powder, contaminated pipette tips, and empty primary reagent bottles.

  • Isolate the Powder: If disposing of unadulterated Leucocyanidin powder, keep it in its original tightly sealed vial.

  • Consolidate Consumables: Place contaminated gloves, weigh boats, and pipette tips into a puncture-resistant, transparent plastic bag designated for solid chemical waste.

  • Label and Store: Affix a chemical waste tag detailing the solid contents. Store the bag in a designated solid waste accumulation bin within the laboratory.

    • Validation Step: Ensure the bag is free of any free-flowing liquids. The EPA strictly prohibits the disposal of free liquids in solid waste streams[2].

Spill Response and Decontamination Protocol

In the event of a Leucocyanidin spill, immediate and calculated action prevents aerosolization and environmental contamination.

Scientific Rationale: Sweeping dry Leucocyanidin powder can cause aerosolization, leading to inhalation exposure and widespread surface contamination. The powder must be bound before collection.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and ensure local exhaust ventilation (fume hoods) are operating.

  • Don PPE: Equip standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat.

  • Bind the Spill (Solid): If the spill is a dry powder, do not sweep. Cover the powder with a finely-powdered liquid-binding material (e.g., diatomite or a universal binder) slightly dampened with water or ethanol to suppress dust.

  • Absorb the Spill (Liquid): If the spill is a solvent extract, use inert absorbent pads to soak up the liquid from the outside of the spill moving inward.

  • Decontaminate Surfaces: Scrub the affected benchtop or floor with an alcohol-based solvent (ethanol or isopropanol) to dissolve and remove residual polyphenolic films, followed by a water rinse.

  • Dispose of Cleanup Materials: Place all contaminated absorbent pads and binding agents into a heavy-duty hazardous waste bag, tag it as "Spill Debris containing Leucocyanidin and [Solvent]", and request an immediate EHS pickup.

References

  • "NIH Waste Disposal Guide 2022", National Institutes of Health.[Link]

  • "Laboratory Environmental Sample Disposal Information Document", U.S. Environmental Protection Agency (EPA).[Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories", Daniels Health.[Link]

Sources

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